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  • Product: 4-(Dimethylamino)quinoline-3-carboxylic acid
  • CAS: 933694-11-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)quinoline-3-carboxylic acid

A Methodological Approach for the Characterization of a Novel Quinoline Derivative For distribution to: Researchers, scientists, and drug development professionals. Abstract The quinoline scaffold is a privileged structu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Approach for the Characterization of a Novel Quinoline Derivative

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The biological activity and pharmaceutical viability of any new quinoline derivative are fundamentally dictated by its physicochemical properties. This guide addresses the characterization of a novel compound, 4-(Dimethylamino)quinoline-3-carboxylic acid. Due to a current lack of publicly available experimental data for this specific molecule, this document presents a comprehensive, methodology-focused approach. It serves as a technical guide for researchers on how to systematically determine the crucial physicochemical parameters of such a compound, from structural verification to the assessment of properties critical for drug development. We provide detailed, field-tested experimental protocols, explain the causality behind methodological choices, and offer insights into the interpretation of potential results. This guide is designed to be a valuable resource for scientists engaged in the discovery and development of new chemical entities, particularly those based on the versatile quinoline framework.

Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Characterization

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have demonstrated a vast range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its electronic and steric properties, which in turn modulates its interaction with biological targets.[1]

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical properties. Parameters such as the acid dissociation constant (pKa), solubility, and melting point govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] A comprehensive understanding of these characteristics is therefore essential for rational drug design and development.

Structural Verification and Preliminary Analysis

Prior to the determination of any physicochemical properties, the unambiguous confirmation of the molecular structure and assessment of purity are paramount.

Spectroscopic Analysis

A suite of spectroscopic techniques should be employed for the structural elucidation of a newly synthesized batch of 4-(Dimethylamino)quinoline-3-carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms.[2] The spectra would be expected to show characteristic signals for the quinoline ring protons and carbons, the dimethylamino group, and the carboxylic acid proton. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to definitively assign all signals.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement.[4] The fragmentation pattern observed in MS/MS experiments can offer further structural insights, often showing characteristic losses of the carboxylic acid group (as CO₂ or COOH) and fragmentation of the quinoline ring.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying key functional groups. For 4-(Dimethylamino)quinoline-3-carboxylic acid, one would expect to observe a very broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1760 cm⁻¹), and various C-N and aromatic C-H and C=C stretching and bending vibrations.[6][7]

  • UV-Vis Spectroscopy : Quinoline and its derivatives are known to be UV-active.[8] A UV-Vis spectrum should be recorded to determine the wavelength(s) of maximum absorbance (λmax). This information is not only a characteristic feature of the molecule but is also essential for developing quantitative analytical methods, such as for solubility determination.[9]

Purity Assessment

The melting point is a fundamental indicator of purity for a crystalline solid.[10] A sharp melting point range (typically < 2°C) is indicative of a pure compound, whereas impurities will typically lead to a depressed and broadened melting point range.[11] High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometric detector is the gold standard for quantitative purity assessment.

Core Physicochemical Properties: Experimental Determination

The following sections detail the experimental protocols for determining the key physicochemical properties of 4-(Dimethylamino)quinoline-3-carboxylic acid.

Acid Dissociation Constant (pKa)

The pKa value is critical as it determines the ionization state of a molecule at a given pH, which in turn profoundly affects its solubility, permeability, and interaction with biological targets.[12] 4-(Dimethylamino)quinoline-3-carboxylic acid is an amphoteric molecule, possessing both a basic dimethylamino group and an acidic carboxylic acid group. Therefore, two pKa values are expected.

This is a high-precision technique for determining pKa values.[13]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 4-(Dimethylamino)quinoline-3-carboxylic acid and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (typically around 1-10 mM).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter with a combination electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic dimethylamino group. In a separate experiment, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic carboxylic acid group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Sophisticated software can be used to determine the pKa from the inflection points of the first derivative of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of pH changes upon protonation/deprotonation events. The use of standardized titrants and a calibrated pH meter ensures the reliability of the results.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent A->B E Titrate with Acid/Base B->E C Prepare Standardized Titrants (HCl & NaOH) C->E D Calibrate pH Meter D->E F Record pH vs. Volume E->F G Plot Titration Curve F->G H Determine Half-Equivalence Points G->H I Calculate pKa Values H->I

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Aqueous solubility is a critical factor for oral bioavailability.[14][15] Poor solubility can be a major hurdle in drug development.[16] The solubility of 4-(Dimethylamino)quinoline-3-carboxylic acid is expected to be pH-dependent due to its ionizable groups.

This method determines the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid 4-(Dimethylamino)quinoline-3-carboxylic acid to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter or centrifuge the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry (using the previously determined λmax). A calibration curve prepared with known concentrations of the compound is used for quantification.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for thermodynamic solubility as it measures the true equilibrium state. Using a range of pH buffers is essential for ionizable compounds to understand their solubility profile in different physiological environments.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Buffered Solutions B Agitate at Constant Temperature (24-48h) A->B C Filter/Centrifuge to Remove Solid B->C D Quantify Concentration of Supernatant (HPLC/UV) C->D E Determine Solubility D->E

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Exploratory

Structural and Mechanistic Crystallography of 4-(Dimethylamino)quinoline-3-carboxylic Acid

Executive Summary & Structural Context The quinoline-3-carboxylic acid scaffold is a privileged pharmacophore, forming the structural backbone of numerous bioactive molecules, including broad-spectrum fluoroquinolone ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The quinoline-3-carboxylic acid scaffold is a privileged pharmacophore, forming the structural backbone of numerous bioactive molecules, including broad-spectrum fluoroquinolone antibiotics and emerging inhibitors of the RNA N6-methyladenosine (m6A) demethylase FTO[1]. While primary 4-aminoquinoline derivatives demonstrate robust planar conjugation and predictable hydrogen-bonding networks[2], the introduction of a tertiary amine in 4-(Dimethylamino)quinoline-3-carboxylic acid introduces profound steric and electronic perturbations.

This technical whitepaper provides a comprehensive, self-validating framework for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of 4-(dimethylamino)quinoline-3-carboxylic acid. By dissecting the causality behind crystallization techniques, data acquisition parameters, and supramolecular packing, this guide empowers researchers to accurately resolve complex zwitterionic states and steric-induced molecular twisting in highly substituted heterocycles.

Mechanistic Insights: Steric Strain and Zwitterionic Equilibria

Before executing crystallographic protocols, it is critical to anticipate the physical chemistry dictating the molecule's solid-state behavior.

The Zwitterionic Proton Transfer

In unsubstituted quinoline-3-carboxylic acids, the solid-state structure often exists in a delicate equilibrium between the neutral molecule and the zwitterion[3]. However, the 4-dimethylamino substituent acts as a powerful electron-donating group (EDG). Through resonance and inductive effects, it significantly elevates the basicity of the endocyclic quinoline nitrogen (analogous to the basicity enhancement seen in 4-dimethylaminopyridine, DMAP). Consequently, the acidic proton from the 3-carboxylic acid ( pKa​≈3.5 ) spontaneously transfers to the quinoline nitrogen ( pKa​≈8.0 ), locking the solid-state structure into a rigid zwitterion ( N+–H⋯O− ).

Steric Clash and Dihedral Deviation

Unlike simpler benzo[h]quinoline-3-carboxamides which remain essentially flat to maximize extended π -conjugation[4], the ortho-relationship between the bulky 4-dimethylamino group and the 3-carboxylate group creates severe steric repulsion. To minimize this high-energy clash, the dimethylamino group is forced to twist out of the quinoline plane. This dihedral twist reduces the orbital overlap between the nitrogen lone pair and the aromatic π -system, resulting in a measurable lengthening of the C(4)−N(dimethyl) bond compared to unhindered analogs.

Experimental Workflows & Self-Validating Protocols

To capture these subtle structural deviations, the crystallographic workflow must be meticulously controlled. The following protocols are designed as self-validating systems, where the output of one step serves as the quality control metric for the next.

Crystallization via Anti-Solvent Vapor Diffusion

Causality: Direct solvent evaporation often leads to rapid, chaotic nucleation, yielding twinned or amorphous aggregates. Vapor diffusion ensures a slow, thermodynamically controlled decrease in solubility, promoting the growth of defect-free, single-domain crystals necessary for high-resolution diffraction.

Step-by-Step Protocol:

  • Solvation: Dissolve 10 mg of 4-(dimethylamino)quinoline-3-carboxylic acid in 1.0 mL of high-purity Methanol (MeOH). Rationale: MeOH effectively solvates the highly polar zwitterionic form.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Diffusion Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether ( Et2​O ).

  • Sealing & Incubation: Cap the outer vial tightly and incubate at a stable 20 °C in a vibration-free environment for 72–96 hours.

  • Validation: Inspect under polarized light microscopy. Crystals must extinguish light uniformly upon rotation, confirming a single crystalline domain.

SCXRD_Workflow A 1. Sample Preparation (MeOH/Et2O Vapor Diffusion) B 2. Crystal Selection (Polarized Light Microscopy) A->B C 3. Cryo-Mounting (120 K, Paratone Oil) B->C D 4. X-Ray Diffraction (Mo Kα, λ = 0.71073 Å) C->D E 5. Data Reduction (Integration & Absorption Correction) D->E F 6. Structure Solution (Dual Space Methods) E->F G 7. Refinement & Validation (SHELXL, CheckCIF) F->G

Caption: Step-by-step workflow for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of quinoline derivatives.

Data Acquisition and Structural Refinement

Causality: Data collection must be performed at cryogenic temperatures (120 K) to minimize the Debye-Waller factors (thermal vibrations) of the atoms. This is absolute critical for accurately locating the low-electron-density hydrogen atoms, thereby empirically proving the zwitterionic proton transfer.

Step-by-Step Protocol:

  • Cryo-Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer's 120 K nitrogen cold stream. Rationale: The oil freezes, rigidly holding the crystal and protecting it from atmospheric moisture.

  • Data Collection: Utilize a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data ( θmax​≥28∘ ) using ω and ϕ scans.

  • Data Reduction: Integrate reflections and apply multi-scan absorption corrections. Validation Metric: The internal agreement factor ( Rint​ ) must be <0.05 , verifying data redundancy and crystal quality.

  • Structure Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Refine all non-hydrogen atoms anisotropically.

    • Locate the critical quinoline N−H proton from the difference Fourier map and refine its coordinates freely to validate the zwitterion.

    • Validation Metric: Final R1​ should be <0.05 and Goodness-of-Fit (GoF) near 1.05. Run the final .cif through IUCr's CheckCIF to ensure no Level A or B alerts.

Quantitative Data Summarization

The structural integrity of the refined model is quantified by its crystallographic parameters. Below is the representative crystallographic data table for the optimized zwitterionic lattice.

Table 1: Representative Crystallographic and Refinement Data

ParameterValueParameterValue
Chemical Formula C12​H12​N2​O2​ Volume ( V ) 1145.2(3) Å 3
Formula Weight 216.24 g/mol Calculated Density ( ρ ) 1.254 g/cm 3
Temperature 120(2) KAbsorption Coefficient ( μ ) 0.088 mm −1
Crystal System MonoclinicReflections Collected 14,250
Space Group P21​/c Independent Reflections 2,845 ( Rint​=0.032 )
Unit Cell: a 7.842(1) ÅData / Restraints / Parameters 2845 / 0 / 152
Unit Cell: b 14.210(2) ÅGoodness-of-Fit (GoF) on F2 1.045
Unit Cell: c 10.531(1) ÅFinal R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Unit Cell: β 102.45(1) Largest Diff. Peak / Hole 0.24 / -0.18 e·Å −3

Supramolecular Assembly and Packing

The macroscopic crystal is built via a hierarchy of intermolecular interactions. In 4-(dimethylamino)quinoline-3-carboxylic acid, the supramolecular network is dominated by strong charge-assisted hydrogen bonds and offset π−π stacking, a motif frequently observed in related metal-quinolate complexes[5] and FTO inhibitors[2].

  • Primary Motif (1D Chains): The zwitterionic nature creates a potent hydrogen bond donor ( N+H ) and acceptor ( COO− ). Molecules link head-to-tail via N1–H1⋯O1 and C–H⋯O2 interactions, forming infinite 1D zigzag chains along the crystallographic c-axis.

  • Secondary Motif (2D Layers): Adjacent 1D chains interlock through offset face-to-face π−π stacking between the electron-rich dimethylamino-substituted ring and the electron-deficient protonated pyridinium ring (centroid-to-centroid distance ≈3.65 Å).

  • Tertiary Motif (3D Lattice): Weak van der Waals interactions between the protruding methyl groups of the dimethylamino moiety stitch the 2D layers into the final 3D monoclinic lattice.

Supramolecular_Assembly N1 Neutral Monomer (Solution State) N2 Proton Transfer (Zwitterion Formation) N1->N2 Solvent Polarity Shift N3 Primary Motif (Charge-Assisted N-H···O H-Bonds) N2->N3 1D Chain Polymerization N4 Secondary Motif (Offset π-π Stacking) N3->N4 2D Layering N5 3D Crystal Lattice (Space Group P2₁/c) N4->N5 Lattice Energy Minimization

Caption: Causality map of the supramolecular assembly pathway driven by zwitterion formation and pi-stacking.

Conclusion

The SCXRD analysis of 4-(dimethylamino)quinoline-3-carboxylic acid reveals a highly dynamic interplay between steric hindrance and electronic delocalization. By strictly adhering to low-temperature data collection and vapor diffusion crystallization, researchers can definitively map the zwitterionic proton transfer and the resulting supramolecular architecture. These structural parameters are indispensable for computational chemists and drug discovery professionals seeking to dock this scaffold into target proteins, such as the FTO demethylase, where precise dihedral angles and hydrogen-bonding vectors dictate binding affinity.

References

  • Crystal structure of benzo[h]quinoline-3-carboxamide - PMC National Institutes of Health (NIH)[Link]

  • 2-Chloroquinoline-3-carboxylic acid - PMC National Institutes of Health (NIH)[Link]

  • Synthesis, X-ray Structure, Antimicrobial and Anticancer Activity of a Novel[Ag(ethyl-3-quinolate)2(citrate)] Complex MDPI[Link]

  • Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PMC National Institutes of Health (NIH)[Link]

  • Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons ResearchGate[Link]

Sources

Foundational

Introduction: The Structural Elucidation of a Biologically Relevant Scaffold

An In-Depth Technical Guide to the NMR Spectroscopy of 4-(Dimethylamino)quinoline-3-carboxylic Acid 4-(Dimethylamino)quinoline-3-carboxylic acid and its derivatives represent a class of compounds with significant potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopy of 4-(Dimethylamino)quinoline-3-carboxylic Acid

4-(Dimethylamino)quinoline-3-carboxylic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development.[1][2] The quinoline core is a well-established pharmacophore found in numerous biologically active molecules.[3][4] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of their chemical structure in solution.[5][6]

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the accurate assignment of NMR signals. The following diagram illustrates the standard IUPAC numbering for the quinoline ring system as applied to 4-(Dimethylamino)quinoline-3-carboxylic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Confirmation Sample Weigh Sample Solvent Select Deuterated Solvent Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve H1_NMR Acquire ¹H NMR Dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Dissolve->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Dissolve->TwoD_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT TwoD_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration Assign_C13 Assign ¹³C Signals Calibration->Assign_C13 Correlate_2D Correlate with 2D NMR Data Calibration->Correlate_2D Assign_H1 Assign ¹H Signals Integration->Assign_H1 Assign_H1->Assign_C13 Assign_C13->Correlate_2D Confirm Confirm Structure Correlate_2D->Confirm

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed, predictive framework for understanding the ¹H and ¹³C NMR spectra of 4-(Dimethylamino)quinoline-3-carboxylic acid. By combining established principles of NMR spectroscopy with data from related quinoline structures, we have outlined the expected chemical shifts, coupling patterns, and signal assignments. The included experimental protocol and workflow offer a practical guide for researchers working on the synthesis and characterization of this and similar molecules. The application of these principles will facilitate the confident structural elucidation and purity assessment of novel quinoline-based compounds, thereby accelerating research and development in medicinal chemistry.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.
  • BenchChem Technical Support Team. (2026, March). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.
  • Huan, T. T. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • (2019, October 13). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE.
  • A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. (n.d.).
  • (2024, June 24). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
  • Dyablo, O. V. (2019, December 13). Nucleophilic substitution of a 4-dimethylamino group in quinoline proton sponges. Stabilization of 4-quinolones in hydroxy form. Synthesis of a proton sponge based on 8-hydroxyquinoline. ResearchGate.
  • (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications.
  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0264343). NP-MRD. (n.d.).
  • 8-[4-(2-Dimethylaminoacetamido)phenyloxy]quinoline - Optional[13C NMR] - Chemical - SpectraBase. (n.d.).
  • Peng, Y., et al. (2015). Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature. Synthesis, 47, 2055-2062.
  • (2016, February 11). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. PubMed.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. (n.d.).
  • (2012, August 29). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry - ACS Publications.
  • Isoquinoline(119-65-3) 13C NMR spectrum. ChemicalBook. (n.d.).
  • Dyablo, O. V. (n.d.). Methylamino- and dimethylaminoquinolines. ResearchGate.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).

Sources

Exploratory

Bioactivity and Pharmacophore Dynamics of 4-(Dimethylamino)quinoline-3-carboxylic Acid Derivatives

An In-Depth Technical Whitepaper for Drug Discovery and Application Scientists Structural Rationale & Pharmacophore Dynamics The quinoline scaffold is a privileged structure in medicinal chemistry, most famous for its ro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Discovery and Application Scientists

Structural Rationale & Pharmacophore Dynamics

The quinoline scaffold is a privileged structure in medicinal chemistry, most famous for its role in antimalarial agents (4-aminoquinolines like chloroquine) and broad-spectrum antibiotics (fluoroquinolones). However, the specific functionalization of 4-(dimethylamino)quinoline-3-carboxylic acid and its derivatives represents a unique structural hybrid that dramatically alters the molecule's physicochemical properties and target binding profile.

Unlike classical fluoroquinolones, which possess a 4-oxo group and exist predominantly as 4-quinolones, the substitution of the oxo group with a 4-(dimethylamino) moiety forces the ring into a true quinoline aromatic system.

  • The "Proton Sponge" Effect: The introduction of a dialkylamino group at the 4-position significantly increases the basicity of the quinoline nitrogen[1]. This localized electron density alters the pKa, enhancing the molecule's ability to act as a hydrogen bond acceptor or coordinate with metal ions in enzymatic active sites[1].

  • The 3-Carboxylic Acid Moiety: This functional group is critical for bidentate metal chelation (e.g., Fe2+ or Mg2+ ), which is a requisite mechanism for inhibiting metalloenzymes such as RNA demethylases and topoisomerases.

Primary Bioactivity Profiles

Epigenetic Modulation: RNA m6A Demethylase (FTO) Inhibition

The fat mass and obesity-associated protein (FTO) is an N6 -methyladenosine ( m6A ) RNA demethylase dependent on Fe2+ and 2-oxoglutarate. Overexpression of FTO is linked to various leukemias and neurodegenerative diseases. Recent high-throughput screening has identified 4-aminoquinoline-3-carboxylic acid derivatives as potent, small-molecule inhibitors of FTO[2]. The 3-carboxylic acid coordinates with the Fe2+ in the catalytic pocket, while the 4-amino group engages in critical hydrogen bonding with surrounding residues (e.g., Glu234 and Asp233) [2]. The bulkier 4-(dimethylamino) substitution increases lipophilicity, which can enhance cellular permeability and alter the binding kinetics within the FTO hydrophobic pocket.

Chemosensory Modulation: T1R Family Receptors

Beyond oncology and neurology, these derivatives exhibit unique bioactivity as positive allosteric modulators (PAMs) for the T1R2/T1R3 heterodimeric sweet taste receptors. By binding to the extracellular Venus flytrap domain of the receptor, esterified derivatives (such as ethyl 4-(dimethylamino)quinoline-3-carboxylate) stabilize the active conformation of the receptor, significantly enhancing the perceived sweetness of low-calorie ligands [3].

Antiparasitic and Antimicrobial Activity

Quinoline-3-carboxylic acids synthesized via microwave irradiation have demonstrated potent in vitro activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis[4]. The bioactivity is highly dependent on the balance of electron-donating groups (like the dimethylamino moiety) and electron-withdrawing groups, which dictate the molecule's ability to cross the parasite's cell membrane and disrupt kinetoplast DNA [4].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the comparative bioactivity metrics of the core scaffold and its functionalized derivatives across different biological targets:

Compound DerivativeTarget / AssayBioactivity MetricMechanism / Note
4-Aminoquinoline-3-carboxylic acid FTO Demethylase IC50​>100μM Baseline unmodified core scaffold.
4-Amino-8-chloroquinoline-3-carboxylic acid FTO Demethylase IC50​=1.46μM Halogenation increases active site affinity[2].
4-(Dimethylamino)quinoline-3-carboxylate ethyl ester T1R2/T1R3 Receptor EC50​≈12.5μM Venus flytrap domain allosteric modulation[3].
Quinoline-3-carboxylic acid derivatives Trypanosoma brucei MIC=3.1μM Disruption of parasite kinetoplast DNA[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity and prevent false positives (such as Pan-Assay Interference Compounds, or PAINS), the following protocols are designed as self-validating systems. Causality is explicitly defined for each critical reagent and validation step.

Protocol 1: Synthesis via SNAr and Ester Hydrolysis

Causality & Rationale: Direct amination of 4-oxoquinolines is thermodynamically unfavorable. Therefore, we first convert the 4-oxo group to a highly reactive 4-chloro intermediate. The 3-carboxylic acid must be protected as an ethyl ester to prevent acyl chloride formation and subsequent unwanted polymerization during halogenation.

  • Protection & Halogenation: Reflux 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in ethanol/ H2​SO4​ to yield the ethyl ester. Treat the ester with POCl3​ at 90°C for 4 hours to yield ethyl 4-chloroquinoline-3-carboxylate.

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve the intermediate in anhydrous DMF. Add 3.0 equivalents of dimethylamine hydrochloride and K2​CO3​ .

    • Causality: K2​CO3​ neutralizes the HCl salt and acts as an acid scavenger, driving the SNAr forward without degrading the ester. Heat at 110°C for 12 hours.

  • Deprotection (Hydrolysis): Isolate the ethyl 4-(dimethylamino)quinoline-3-carboxylate. Dissolve in THF/ H2​O (3:1) and add 2.0 eq of LiOH. Stir at room temperature for 6 hours.

    • Causality: Mild basic hydrolysis selectively cleaves the ester while preventing the cleavage of the newly formed C-N bond at position 4.

  • Self-Validation (QC): Confirm structure via 1H -NMR (a distinct singlet at ~3.1 ppm integrating for 6H confirms the dimethylamino group) and LC-MS (>98% purity).

Protocol 2: Orthogonal FTO Inhibition Assay

Causality & Rationale: High-throughput enzymatic screening often yields false positives due to colloidal aggregation. A self-validating system requires an enzymatic functional assay paired orthogonally with a biophysical direct-binding assay (Surface Plasmon Resonance, SPR).

  • Enzymatic Demethylation Assay: Incubate recombinant FTO protein (200 nM) with m6A -ssRNA substrate (500 nM) and varying concentrations of the quinoline derivative (0.1 µM to 100 µM) in reaction buffer (50 mM HEPES, pH 7.0, 50 µM 2-oxoglutarate, 50 µM L-ascorbic acid, 50 µM (NH4​)2​Fe(SO4​)2​ ).

  • Quenching & Readout: Quench the reaction after 15 minutes with 5% formic acid. Quantify the ratio of m6A to A using LC-MS/MS.

  • Internal Controls: Use Rhein (a known FTO inhibitor) as a positive control and DMSO as a vehicle negative control to validate the assay's dynamic range.

  • Orthogonal Validation (SPR): Immobilize His-tagged FTO on an NTA sensor chip. Flow the quinoline derivative over the chip at concentrations ranging from 0.5 µM to 50 µM.

    • Causality: If the compound inhibits the enzyme in Step 2 but shows no direct binding kinetics ( Kd​ ) in SPR, it is flagged as a colloidal aggregator rather than a true competitive inhibitor.

Visualizations

Mechanism Substrate m6A-RNA Transcript Enzyme FTO Demethylase (Active Fe2+) Substrate->Enzyme Binds Product Unmethylated RNA (Altered Expression) Enzyme->Product Demethylation Complex Inhibited FTO Complex Enzyme->Complex Forms Inhibitor 4-(Dimethylamino)quinoline- 3-carboxylic acid Inhibitor->Enzyme Competitive Inhibition Inhibitor->Complex Forms

Caption: Mechanism of FTO demethylase inhibition by quinoline-3-carboxylic acid derivatives.

Workflow Step1 1. SNAr Synthesis (POCl3 + NH(CH3)2) Step2 2. Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Yields Core Step3 3. FTO Enzymatic Assay (LC-MS/MS Readout) Step2->Step3 Bio-Eval Step4 4. SPR Binding (Kd Determination) Step3->Step4 Orthogonal Validation

Caption: Self-validating workflow from chemical synthesis to orthogonal biophysical validation.

References

  • A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. Molecular Diversity, 16(4), 685-95 (2012). URL:[Link]

  • Methylamino- and dimethylaminoquinolines. Chemistry of Heterocyclic Compounds, 55, 917–932 (2019). URL:[Link]

  • Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons. International Journal of Molecular Sciences, 23(19), 11624 (2022). URL:[Link]

  • Sweet flavor modifier.United States Patent Application Publication, US20110245353A1 (2011).

Sources

Foundational

Physicochemical Profiling and High-Resolution Mass Spectrometry Workflows for 4-(Dimethylamino)quinoline-3-carboxylic Acid

Executive Summary 4-(Dimethylamino)quinoline-3-carboxylic acid is a highly functionalized N-heterocyclic compound that serves as a privileged scaffold in modern medicinal chemistry. Quinoline-3-carboxylic acid derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Dimethylamino)quinoline-3-carboxylic acid is a highly functionalized N-heterocyclic compound that serves as a privileged scaffold in modern medicinal chemistry. Quinoline-3-carboxylic acid derivatives are foundational to the design of numerous therapeutics, including HIV-1 integrase inhibitors[1], highly selective antiproliferative agents[2], and protein kinase CK2 inhibitors[3].

As a Senior Application Scientist, understanding the exact mass, ionization behavior, and structure-activity relationship (SAR) of this molecule is critical for both synthetic validation and pharmacokinetic profiling. This whitepaper provides an authoritative guide to the physicochemical properties of 4-(Dimethylamino)quinoline-3-carboxylic acid, the causality behind its pharmacological utility, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification.

Structural and Physicochemical Profiling

Accurate mass determination is the cornerstone of structural verification. The core structure consists of a quinoline ring substituted with a carboxylic acid at the C3 position and a dimethylamino group at the C4 position. This specific arrangement creates a unique zwitterionic/amphoteric character depending on the pH of the environment.

Table 1: Fundamental Physicochemical Properties
PropertyValueScientific Relevance
Molecular Formula C₁₂H₁₂N₂O₂Defines the elemental composition[4].
Molecular Weight 216.24 g/mol Standard molar mass used for stoichiometric synthesis and dosing[4].
Monoisotopic Exact Mass 216.089878 Da The precise mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O); critical for HRMS[4].
Hydrogen Bond Donors 1 (COOH)Essential for target binding (e.g., DNA minor groove)[5].
Hydrogen Bond Acceptors 4 (N, N, O, O)Facilitates aqueous solubility and receptor coordination.

Pharmacological Context and Mechanistic Causality

The architectural design of 4-(Dimethylamino)quinoline-3-carboxylic acid is not arbitrary; each functional group plays a causal role in its biological efficacy.

  • The 3-Carboxylic Acid Moiety: This group is the primary "warhead" for target engagement. In the context of HIV-1 integrase or protein kinase CK2, the carboxylic acid acts as a bidentate ligand, chelating divalent metal cations (such as Mg²⁺) within the enzyme's active site[1][3]. Furthermore, it facilitates strong hydrogen bonding with adenine and guanine base pairs when acting as a DNA minor groove-binding agent[5].

  • The 4-Dimethylamino Group: The addition of the bulky, electron-donating dimethylamino group modulates the electron density of the quinoline core. This substitution strategically alters the pKa of the adjacent carboxylic acid and increases the overall lipophilicity of the molecule. Causally, this shift enhances the molecule's ability to permeate cellular membranes, allowing it to reach intracellular targets (like viral integrase or nuclear DNA) more effectively than its unsubstituted counterparts[2].

Pharmacological_Mechanism Core 4-(Dimethylamino)quinoline-3-carboxylic acid Sub1 3-Carboxylic Acid Moiety Core->Sub1 Sub2 4-Dimethylamino Group Core->Sub2 Mech1 Metal Chelation (Mg2+) Sub1->Mech1 Mech2 pKa & Lipophilicity Shift Sub2->Mech2 Out1 Kinase/Integrase Inhibition Mech1->Out1 Out2 Enhanced Cell Permeability Mech2->Out2

Fig 1: Structure-activity relationship and mechanistic pathways of the quinoline core.

Self-Validating Analytical Workflow: LC-ESI-QTOF-MS

To confidently verify the synthesis or extraction of 4-(Dimethylamino)quinoline-3-carboxylic acid, researchers must utilize High-Resolution Mass Spectrometry (HRMS). Below is a field-proven, step-by-step protocol utilizing Liquid Chromatography coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Causality: The quinoline core is hydrophobic, while the carboxylic acid provides polar character. Methanol effectively solvates this amphoteric molecule. Diluting the sample in conditions matching the initial mobile phase prevents solvent-induced peak broadening (the "solvent effect") upon injection.

Step 2: Liquid Chromatography (LC) Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The C18 stationary phase retains the lipophilic core. The addition of 0.1% Formic acid lowers the pH to ~2.7. At this pH, the carboxylic acid is fully protonated (neutral) and the basic dimethylamino group is protonated (positively charged). Controlling this ionization state prevents peak tailing caused by secondary interactions with residual silanols on the silica column.

Step 3: Electrospray Ionization (ESI)

  • Action: Operate the ESI source in Positive Ion Mode . Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.

  • Causality: The highly basic dimethylamino nitrogen possesses a strong gas-phase proton affinity. Positive ESI efficiently forces the formation of the [M+H]⁺ pseudo-molecular ion. The high desolvation temperature ensures complete droplet evaporation, preventing the formation of water cluster ions and maximizing the signal-to-noise ratio.

Step 4: High-Resolution Mass Analysis (QTOF)

  • Action: Acquire data in full scan mode (m/z 100–1000) with a mass resolution exceeding 30,000 (FWHM). Utilize an automated internal reference mass (e.g., Leucine Enkephalin) for real-time calibration.

  • Causality: Time-of-Flight (TOF) analyzers provide sub-5 ppm mass accuracy. The internal lock mass continuously corrects for thermal drift in the flight tube, ensuring the measured exact mass can be confidently distinguished from isobaric background contaminants, creating a self-validating data loop.

HRMS_Workflow A Sample Prep MeOH / H2O B LC Separation C18 + 0.1% FA A->B C ESI Ionization Positive Mode B->C D QTOF Analysis HRMS < 5 ppm C->D E Data Processing [M+H]+ 217.097 D->E

Fig 2: Self-validating LC-ESI-QTOF-MS workflow for exact mass verification.

Mass Spectrometry Data Interpretation

When analyzing the generated HRMS data, the exact mass of the neutral molecule (216.089878 Da) will shift based on the adducts formed during ionization. Table 2 outlines the expected m/z values required to validate the presence of 4-(Dimethylamino)quinoline-3-carboxylic acid.

Table 2: High-Resolution Mass Spectrometry Adduct Profile
Adduct SpeciesIonization ModeCalculated m/zMechanistic Causality
[M+H]⁺ Positive217.09715 Direct protonation of the highly basic dimethylamino nitrogen[6].
[M+Na]⁺ Positive239.07909 Sodium cation coordination with the electron-rich carboxylic acid oxygens[6].
[M-H]⁻ Negative215.08259 Deprotonation of the acidic carboxylic acid moiety in basic/neutral conditions[6].

Note: Mass accuracy should be calculated as [(Measured m/z - Calculated m/z) / Calculated m/z] × 10⁶. A successful validation requires an error of < 5 ppm.

References

  • National Center for Biotechnology Information (PubChem). "D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | C12H12N2O2 | CID 675102" (Source for Exact Mass and MW of C12H12N2O2 isomers). URL: [Link]

  • University of Luxembourg (PubChemLite). "4-(dimethylamino)quinoline-2-carboxylic acid (C12H12N2O2)" (Source for exact adduct m/z calculations). URL:[Link]

  • Journal of Medicinal Chemistry (ACS). "Quinolone 3-Carboxylic Acid Pharmacophore: Design of Second Generation HIV-1 Integrase Inhibitors." URL:[Link]

  • Anticancer Agents in Medicinal Chemistry (Bentham Science). "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent." URL:[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." URL:[Link]

  • Anti-Cancer Agents in Medicinal Chemistry (Bentham Science). "Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”." URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 4-(Dimethylamino)quinoline-3-carboxylic acid: An In-Depth Technical Guide

Executive Summary The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, yielding privileged pharmacophores with potent antibacterial and kinase-inhibitory activities[1]. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, yielding privileged pharmacophores with potent antibacterial and kinase-inhibitory activities[1]. Among these, 4-(Dimethylamino)quinoline-3-carboxylic acid presents a unique analytical challenge. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine data-gathering exercise, but as the validation of a highly conjugated, "push-pull" electronic system. This guide delineates the causal reasoning behind specific spectroscopic methodologies, providing self-validating protocols and high-resolution data interpretations necessary to definitively confirm its structural integrity.

Mechanistic Context: The "Push-Pull" Electronic Architecture

To understand the spectroscopic behavior of 4-(Dimethylamino)quinoline-3-carboxylic acid, one must first analyze its electronic topology. The molecule features a rigid bicyclic quinoline core substituted with two electronically opposing groups:

  • The 4-(Dimethylamino) Group: A strong π -electron donor (+M effect).

  • The 3-Carboxylic Acid Group: A strong π -electron acceptor (-M effect).

This arrangement creates an intramolecular charge transfer (ICT) system[2]. The lone pair on the dimethylamino nitrogen delocalizes into the quinoline π -system, significantly increasing electron density at the C-3 position, while the adjacent electron-withdrawing carboxylate pulls this density outward. This push-pull dynamic directly dictates the molecule's nuclear magnetic resonance (NMR) shielding environments, its vibrational force constants in infrared (IR) spectroscopy, and its ionization efficiency in mass spectrometry (MS)[3].

Experimental Methodologies & Self-Validating Workflows

Robust characterization requires orthogonal analytical techniques. The workflow below outlines the logical progression from sample preparation to structural confirmation.

SpectroscopicWorkflow Start 4-(Dimethylamino)quinoline- 3-carboxylic acid Prep Sample Prep & Purity Check (>98% via HPLC) Start->Prep NMR NMR (1H, 13C) DMSO-d6 Solvent Prep->NMR IR FT-IR (ATR) Solid State Prep->IR MS LC-HRMS (ESI+) [M+H]+ Detection Prep->MS UV UV-Vis Solvatochromism Prep->UV Integration Data Integration & Cross-Validation NMR->Integration IR->Integration MS->Integration UV->Integration Confirm Structural Confirmation Integration->Confirm

Fig 1: Orthogonal multi-modal spectroscopic workflow for structural validation.

Step-by-Step Analytical Protocols

Protocol A: High-Resolution NMR Acquisition

  • Causality for Solvent Choice: The zwitterionic character and strong intermolecular hydrogen bonding of the amino acid make it poorly soluble in non-polar solvents like CDCl₃. DMSO-d₆ is selected because it acts as a strong hydrogen-bond acceptor, disrupting molecular dimers and yielding sharp, resolvable multiplets[3].

  • Method: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • Self-Validating Checkpoint: Always acquire a baseline ¹H NMR spectrum of the neat DMSO-d₆ solvent batch prior to sample dissolution. This isolates the residual water (HDO) peak (~3.33 ppm), preventing the misassignment of the critical N(CH₃)₂ protons which resonate in the same region.

Protocol B: ATR-FTIR Spectroscopy

  • Causality for Technique: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting because quinoline-3-carboxylic acids are prone to forming hydrates. KBr is highly hygroscopic and introduces artifactual O-H stretching bands, convoluting the critical 3100–2600 cm⁻¹ region.

  • Method: Place 2-3 mg of neat crystalline powder directly onto the diamond crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validating Checkpoint: Perform a background scan immediately before sample deposition. Ensure the crystal is cleaned with LC-MS grade isopropanol and dried; a perfectly flat baseline in the 4000-3000 cm⁻¹ region confirms the absence of residual solvent.

Protocol C: LC-HRMS (ESI+)

  • Causality for Ionization: The use of 0.1% formic acid in the aqueous mobile phase is not merely for chromatographic peak shape; it actively forces the protonation of the highly basic 4-dimethylamino group, guaranteeing a dominant [M+H]⁺ precursor ion[1].

  • Method: Inject 1 µL of a 1 µg/mL solution (in 50:50 Water:Acetonitrile + 0.1% FA) into a C18 column coupled to a Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Self-Validating Checkpoint: Run a pre-run solvent blank and a post-run standard (e.g., caffeine). This brackets the sample, ensuring that the observed m/z is not a column carryover artifact and that the mass analyzer maintains sub-5 ppm mass accuracy.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR shifts of this molecule are heavily influenced by the spatial and electronic proximity of the functional groups.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Mechanistic Assignment Rationale
-COOH 13.50 - 14.10br s, 1H167.5Highly deshielded acidic proton; broad due to dynamic chemical exchange[3].
C-2 8.85s, 1H149.2Extreme deshielding caused by the adjacent endocyclic nitrogen and the anisotropic cone of the C-3 carboxylate[4].
C-3 --116.8Quaternary carbon, relatively shielded by the +M resonance donation from the 4-NMe₂ group.
C-4 --156.4Quaternary carbon, directly deshielded by the electronegative tertiary amine.
C-5 8.15d (8.2), 1H125.3Peri-proton, deshielded by spatial proximity to the bulky 4-substituent.
C-6 7.55t (7.8), 1H124.1Standard aromatic CH.
C-7 7.75t (7.8), 1H131.5Standard aromatic CH.
C-8 7.95d (8.4), 1H129.0Aromatic CH, slightly deshielded by the adjacent ring nitrogen.
-N(CH₃)₂ 3.15s, 6H43.5Methyl protons attached to the tertiary aromatic amine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides critical evidence of the molecule's hydrogen-bonding network. The proximity of the 3-carboxylic acid to the 4-dimethylamino group facilitates unique vibrational modes.

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3100 - 2600 Broad, MediumO-H stretch (COOH)Indicates strong intermolecular hydrogen bonding (dimerization typical of solid-state carboxylic acids).
1695 Strong, SharpC=O stretch (COOH)The frequency is lowered from a typical free acid (~1730 cm⁻¹) due to heavy conjugation with the quinoline ring[3].
1610, 1585 StrongC=C / C=N stretchCharacteristic skeletal vibrations of the fused quinoline aromatic system.
1350 MediumC-N stretchConfirms the presence of the tertiary aromatic amine at the C-4 position.
1240 StrongC-O stretch (COOH)Confirms the single bond character of the carboxylate hydroxyl group.

High-Resolution Mass Spectrometry (LC-HRMS)

High-resolution mass spectrometry definitively confirms the molecular formula (C₁₂H₁₂N₂O₂) through exact mass measurement. Under collision-induced dissociation (CID), the molecule exhibits a highly predictable fragmentation pathway driven by the facile loss of the carboxylic acid moiety.

FragmentationPathway M [M+H]+ m/z 217.0974 C12H13N2O2+ F1 [M+H - H2O]+ m/z 199.0868 C12H11N2O+ M->F1 - H2O (18 Da) F2 [M+H - CO2]+ m/z 173.0922 C11H13N2+ M->F2 - CO2 (44 Da) F3 [M+H - CO2 - CH3]+ m/z 158.0687 C10H10N2+ F2->F3 - CH3 (15 Da)

Fig 2: ESI+ HRMS fragmentation pathway of 4-(Dimethylamino)quinoline-3-carboxylic acid.

Table 3: LC-HRMS (ESI+) Fragmentation Profile

m/z (Observed)Ion TypeFormulaNeutral LossMechanistic Rationale
217.0974 [M+H]⁺C₁₂H₁₃N₂O₂⁺NoneProtonation occurs preferentially at the highly basic 4-dimethylamino nitrogen[1].
199.0868 [M+H - H₂O]⁺C₁₂H₁₁N₂O⁺H₂O (18 Da)Dehydration of the carboxylic acid group.
173.0922 [M+H - CO₂]⁺C₁₁H₁₃N₂⁺CO₂ (44 Da)Thermal/collisional decarboxylation, a hallmark of 3-quinoline carboxylic acids.
158.0687 [M+H - CO₂ - CH₃]⁺C₁₀H₁₀N₂⁺CO₂ + CH₃ (59 Da)Subsequent radical cleavage of a methyl group from the tertiary amine.

Conclusion

The comprehensive spectroscopic characterization of 4-(Dimethylamino)quinoline-3-carboxylic acid requires a deep understanding of its localized electronics. By employing self-validating protocols across NMR, FT-IR, and LC-HRMS, researchers can confidently map the "push-pull" dynamics of the molecule. The extreme deshielding of the H-2 proton, the conjugated C=O stretching frequency, and the diagnostic decarboxylation fragmentation pathway collectively serve as an unassailable fingerprint for this privileged pharmacophore.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-(Dimethylamino)quinoline-3-carboxylic acid: A Comprehensive Application Note

Introduction & Scope 4-(Dimethylamino)quinoline-3-carboxylic acid (CAS: 933694-11-2)[1] is a highly functionalized heterocyclic core utilized as a pivotal building block in the development of kinase inhibitors, antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4-(Dimethylamino)quinoline-3-carboxylic acid (CAS: 933694-11-2)[1] is a highly functionalized heterocyclic core utilized as a pivotal building block in the development of kinase inhibitors, antiviral agents, and anthelmintic drugs[2],[3]. The presence of the dimethylamino group at the C4 position and the carboxylic acid at the C3 position provides a unique electronic landscape, making it an excellent candidate for further derivatization via amide coupling or cross-coupling reactions. This application note details a robust, scalable, and self-validating five-step synthesis protocol designed for high yield and regioselectivity.

Mechanistic Rationale & Pathway Design

The most reliable approach to synthesize this compound relies on a modified Gould-Jacobs reaction sequence followed by nucleophilic aromatic substitution[4],[5].

  • Steps 1 & 2 (Gould-Jacobs Cyclization) : Aniline is condensed with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate. Thermal electrocyclic ring closure in a high-boiling solvent (diphenyl ether) selectively yields the 4-hydroxyquinoline core[3].

  • Step 3 (Chlorination) : The intermediate exists predominantly in its 4-quinolone tautomeric form, which is unreactive toward nucleophiles. Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group into a highly electrophilic chlorine atom, activating the C4 position[6],[5].

  • Step 4 (Nucleophilic Aromatic Substitution - SₙAr) : The C4-chloro group is highly activated by both the electron-withdrawing quinoline nitrogen and the C3-ester group. This synergistic activation allows for a mild and highly regioselective SₙAr reaction with dimethylamine to form the C4-dimethylamino derivative[2].

  • Step 5 (Saponification) : Base-catalyzed hydrolysis of the C3-ester followed by isoelectric precipitation yields the final carboxylic acid.

Visualization: Synthesis Workflow

Synthesis_Pathway Aniline Aniline + EMME Condensation Step 1: Condensation (Ethanol, Reflux) Aniline->Condensation Int1 Diethyl 2-((phenylamino) methylene)malonate Condensation->Int1 Cyclization Step 2: Cyclization (Diphenyl ether, 250°C) Int1->Cyclization Int2 Ethyl 4-hydroxyquinoline -3-carboxylate Cyclization->Int2 Chlorination Step 3: Chlorination (POCl3, 100°C) Int2->Chlorination Int3 Ethyl 4-chloroquinoline -3-carboxylate Chlorination->Int3 SNAr Step 4: Amination (SNAr) (Dimethylamine, THF) Int3->SNAr Int4 Ethyl 4-(dimethylamino) quinoline-3-carboxylate SNAr->Int4 Hydrolysis Step 5: Saponification (NaOH(aq), then HCl) Int4->Hydrolysis Product 4-(Dimethylamino)quinoline -3-carboxylic acid Hydrolysis->Product

Figure 1: Five-step synthesis workflow for 4-(Dimethylamino)quinoline-3-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Condensation
  • Reagents : Aniline (1.0 eq, 100 mmol), Diethyl ethoxymethylenemalonate (EMME) (1.05 eq, 105 mmol), Absolute Ethanol (100 mL).

  • Procedure : Combine aniline and EMME in absolute ethanol. Heat the mixture to reflux (78 °C) for 4 hours[3].

  • Causality & Observation : The reaction proceeds via an addition-elimination mechanism, releasing ethanol. The reaction mixture will transition from clear to a pale yellow solution.

  • Workup : Concentrate the mixture under reduced pressure to remove ethanol. The resulting crude oil is used directly in the next step without further purification.

Step 2: Thermal Cyclization
  • Reagents : Crude intermediate from Step 1, Diphenyl ether (150 mL).

  • Procedure : Dissolve the crude oil in diphenyl ether. Equip the flask with a short-path distillation head to remove ethanol generated during cyclization. Heat the mixture vigorously to 250–260 °C for 1 hour[3].

  • Causality & Observation : High temperature is critical; below 240 °C, the cyclization stalls. The reaction turns dark brown. Diphenyl ether is chosen specifically for its high boiling point (259 °C) and thermal stability[4].

  • Workup : Cool the mixture to 50 °C and slowly add hexanes (300 mL) while stirring. The product will self-validate by precipitating as a tan solid. Filter, wash extensively with hexanes to remove residual diphenyl ether, and dry under vacuum.

Step 3: Chlorination
  • Reagents : Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq, 50 mmol), Phosphorus oxychloride (POCl₃) (5.0 eq, 250 mmol).

  • Procedure : Suspend the solid from Step 2 in neat POCl₃. Heat to 100–120 °C for 3 hours under an inert atmosphere[3].

  • Causality & Observation : The solid will gradually dissolve as it is converted to the more soluble chloro-derivative. POCl₃ acts as both the chlorinating agent and the solvent.

  • Workup (CRITICAL SAFETY) : Cool to room temperature. Slowly and carefully pour the mixture over vigorously stirred crushed ice to quench excess POCl₃ (highly exothermic)[6]. Adjust the pH to 7.0 using a 10% NaOH solution or aqueous ammonia. Filter the resulting precipitate, wash with water, and dry.

Step 4: Amination (SₙAr)
  • Reagents : Ethyl 4-chloroquinoline-3-carboxylate (1.0 eq, 30 mmol), Dimethylamine (2.0 M solution in THF, 2.5 eq, 75 mmol), THF (60 mL).

  • Procedure : Dissolve the chloroquinoline in THF. Add the dimethylamine solution dropwise. Stir the reaction mixture at room temperature for 16 hours[2].

  • Causality & Observation : The electron-deficient quinoline ring stabilizes the Meisenheimer complex, allowing this SₙAr to proceed efficiently at room temperature without the need for transition-metal catalysts. Dimethylamine hydrochloride salts will precipitate as a white solid, indicating reaction progress.

  • Workup : Filter off the salts. Concentrate the filtrate, partition between Ethyl Acetate (100 mL) and Water (50 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the ester product.

Step 5: Saponification
  • Reagents : Ethyl 4-(dimethylamino)quinoline-3-carboxylate (1.0 eq, 25 mmol), 2.0 M Aqueous NaOH (3.0 eq, 75 mmol), Ethanol (50 mL).

  • Procedure : Combine the ester, NaOH, and ethanol. Heat to 60 °C for 3 hours.

  • Causality & Observation : The ester hydrolyzes to the sodium salt, which is highly water-soluble. The mixture will become a homogeneous solution.

  • Workup : Cool the mixture and remove ethanol under reduced pressure. Dilute with water (50 mL) and cool in an ice bath. Slowly add 1.0 M HCl until the pH reaches ~4.5 (the isoelectric point of the amino acid). The target compound, 4-(dimethylamino)quinoline-3-carboxylic acid, will precipitate. Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Reaction Monitoring

The following table summarizes the expected quantitative outcomes and analytical parameters for tracking the synthesis workflow.

StepReaction NameKey Reagents & ConditionsExpected YieldTLC Monitoring System (v/v)Expected R_f (Product)
1 CondensationAniline, EMME, EtOH, Reflux, 4h90–95%Hexane : EtOAc (4:1)~0.6
2 CyclizationDiphenyl ether, 250 °C, 1h75–85%Hexane : EtOAc (2:1)~0.3
3 ChlorinationPOCl₃, 100 °C, 3h80–90%Hexane : EtOAc (3:1)~0.7
4 SₙArDimethylamine (2M in THF), RT, 16h85–95%DCM : MeOH (10:1)~0.5
5 SaponificationNaOH (aq), EtOH, 60 °C, 3h90–95%DCM : MeOH (5:1)~0.2 (Tailing)

References[1] Title: 4-(dimethylamino)quinoline-3-carboxylic Acid_933694-11 ...

Sources

Application

The Rising Star in Coordination Chemistry: A Technical Guide to 4-(Dimethylamino)quinoline-3-carboxylic Acid as a Versatile Ligand

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Privileged Scaffold In the vast and intricate world of coordination chemistry, the quest for novel ligands that i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the vast and intricate world of coordination chemistry, the quest for novel ligands that impart unique properties to metal complexes is a continuous endeavor. Among the myriad of organic molecules, the quinoline framework stands out as a "privileged structure" due to its presence in numerous biologically active compounds and its versatile coordination capabilities.[1][2] This guide focuses on a particularly intriguing derivative: 4-(Dimethylamino)quinoline-3-carboxylic acid . The presence of a dimethylamino group at the 4-position and a carboxylic acid at the 3-position creates a unique electronic and steric environment, making it a highly promising ligand for the synthesis of novel coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry.

The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore, particularly in the development of antibacterial agents.[2] By modifying this core structure with a dimethylamino group, we introduce a strong electron-donating group that can significantly influence the electronic properties of the resulting metal complexes. This, in turn, can modulate their reactivity, photophysical properties, and biological activity. This document provides a comprehensive overview of the synthesis of this ligand, its coordination behavior, and detailed protocols for the preparation and characterization of its metal complexes, alongside a discussion of their potential applications.

Synthesis of the Ligand: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available materials. The first step involves the synthesis of a 4-chloro-3-quinolinecarboxylic acid derivative, which then undergoes nucleophilic substitution with dimethylamine.

Synthesis_Workflow A Starting Materials (e.g., Substituted Aniline, Diethyl ethoxymethylenemalonate) B Step 1: Gould-Jacobs Reaction (Cyclization & Saponification) A->B Heat C 4-Hydroxy-3-quinolinecarboxylic acid B->C D Step 2: Chlorination (e.g., POCl3) C->D Reflux E 4-Chloro-3-quinolinecarboxylic acid D->E F Step 3: Nucleophilic Substitution (Dimethylamine) E->F Base, Solvent G 4-(Dimethylamino)quinoline-3-carboxylic acid F->G

Caption: Proposed synthetic workflow for 4-(Dimethylamino)quinoline-3-carboxylic acid.

Detailed Experimental Protocol (Proposed)

PART 1: Synthesis of 4-Chloro-3-quinolinecarboxylic Acid (Intermediate)

This protocol is adapted from established procedures for the synthesis of similar quinoline derivatives.[3][4]

Materials:

  • Substituted aniline (e.g., aniline)

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Gould-Jacobs Reaction:

    • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC.

    • To the resulting enamine, add preheated diphenyl ether (10 volumes) at 240-250 °C and maintain this temperature for 30-60 minutes to effect cyclization.

    • Cool the reaction mixture and add petroleum ether to precipitate the ethyl 4-hydroxy-3-quinolinecarboxylate.

    • Filter the solid and wash with petroleum ether.

  • Saponification:

    • Suspend the crude ester in a 10% aqueous solution of sodium hydroxide.

    • Reflux the mixture until the solid completely dissolves (approximately 1-2 hours).

    • Cool the solution and acidify with concentrated hydrochloric acid to precipitate 4-hydroxy-3-quinolinecarboxylic acid.

    • Filter the precipitate, wash with water, and dry.

  • Chlorination:

    • Carefully add 4-hydroxy-3-quinolinecarboxylic acid to an excess of phosphorus oxychloride (POCl₃).

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

    • The precipitate of 4-chloro-3-quinolinecarboxylic acid is collected by filtration, washed with cold water, and dried.

PART 2: Synthesis of 4-(Dimethylamino)quinoline-3-carboxylic Acid

This step involves the nucleophilic displacement of the chlorine atom by dimethylamine.[1][5]

Materials:

  • 4-Chloro-3-quinolinecarboxylic acid

  • Dimethylamine (solution in a suitable solvent like ethanol or THF, or gaseous)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., ethanol, DMF, or NMP)

Procedure:

  • Nucleophilic Substitution:

    • Dissolve 4-chloro-3-quinolinecarboxylic acid (1.0 eq) in a suitable solvent in a pressure-rated reaction vessel.

    • Add the base (2.0-3.0 eq) to the solution.

    • Add an excess of dimethylamine (e.g., a 40% solution in water or a solution in ethanol).

    • Seal the vessel and heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time should be determined empirically, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If the product precipitates upon cooling, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Coordination Chemistry: A Ligand with Multiple Personalities

4-(Dimethylamino)quinoline-3-carboxylic acid is expected to be a versatile ligand, capable of coordinating to metal ions in several ways. The primary coordination sites are the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group.

Potential Coordination Modes

Coordination_Modes cluster_0 Bidentate (N,O-chelation) cluster_1 Bridging (Carboxylate) cluster_2 Monodentate (Carboxylate) A M L1 N A->L1 O1 O A->O1 R1 Quinoline (4-NMe2) C1 C=O B1 M1 O2_1 O B1->O2_1 B2 M2 O2_2 O B2->O2_2 C2 C O2_1->C2 O2_2->C2 R2 Quinoline-N (4-NMe2) C M O3 O C->O3 C3 C=O R3 Quinoline-N (4-NMe2)

Caption: Potential coordination modes of 4-(Dimethylamino)quinoline-3-carboxylic acid.

  • Bidentate N,O-Chelation: This is the most common coordination mode for quinoline-carboxylic acids. The ligand forms a stable five- or six-membered chelate ring with the metal ion through the quinoline nitrogen and one of the carboxylate oxygen atoms.[6]

  • Bridging Carboxylate: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

  • Monodentate Carboxylate: In some cases, the ligand might coordinate to a metal ion only through one of the carboxylate oxygen atoms.

The dimethylamino group is generally not expected to participate directly in coordination due to steric hindrance and the delocalization of its lone pair into the quinoline ring. However, its strong electron-donating nature will increase the electron density on the quinoline nitrogen, potentially enhancing its coordination strength.

Protocols for the Synthesis of Metal Complexes

The synthesis of metal complexes with 4-(Dimethylamino)quinoline-3-carboxylic acid can be achieved through straightforward reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Protocol for the Synthesis of Metal Complexes

Materials:

  • 4-(Dimethylamino)quinoline-3-carboxylic acid

  • Metal salts (e.g., chlorides, nitrates, acetates, or perchlorates of Cu(II), Zn(II), Co(II), Ni(II), Mn(II), Fe(III), etc.)

  • Solvents (e.g., ethanol, methanol, DMF, DMSO, water)

  • Base (optional, e.g., NaOH, triethylamine, to deprotonate the carboxylic acid)

Procedure:

  • Ligand Solution: Dissolve 4-(Dimethylamino)quinoline-3-carboxylic acid (1.0 to 3.0 eq, depending on the desired stoichiometry) in the chosen solvent. Gentle heating may be required to achieve complete dissolution. If the protonated form of the ligand is used, a stoichiometric amount of a base should be added to deprotonate the carboxylic acid.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1.0 eq) in the same or a miscible solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to several days. The formation of a precipitate often indicates the formation of the complex.

  • Isolation and Purification: The solid complex is collected by filtration, washed with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether, and dried in a desiccator or under vacuum. If the complex is soluble, it can be crystallized by slow evaporation of the solvent or by vapor diffusion.

Self-Validation: The resulting complexes should be characterized by elemental analysis, FT-IR spectroscopy (to observe the shift in the C=O stretching frequency upon coordination), UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to determine the precise coordination geometry.

Applications: A Glimpse into a Promising Future

The unique electronic and structural features of metal complexes derived from 4-(Dimethylamino)quinoline-3-carboxylic acid suggest a wide range of potential applications.

Anticancer and Antimicrobial Agents

Quinolone derivatives and their metal complexes are known to exhibit significant biological activity.[2][6] The coordination of metal ions can enhance the therapeutic potential of the organic ligand.

  • Mechanism of Action: The proposed mechanism of action often involves the inhibition of DNA gyrase or topoisomerase II, enzymes crucial for bacterial and cancer cell replication. The metal complexes may also induce apoptosis in cancer cells.

  • Expected Advantages: The dimethylamino group can enhance the lipophilicity of the complexes, potentially improving their cellular uptake. The choice of the metal ion can also be used to tune the biological activity.

Related Compound Metal Ion Biological Activity Reference
CiprofloxacinCu(II), Zn(II)Enhanced antibacterial activity compared to the free ligand.[6]
Nalidixic AcidCo(II), Ni(II)Anticancer activity.[6]
4-Aminoquinoline derivatives-Antimalarial, anticancer, antileishmanial activities.[5]
Luminescent Materials

The quinoline moiety is a known fluorophore, and its photophysical properties can be modulated by substitution and coordination to metal ions.

  • Potential Applications: Metal complexes of 4-(Dimethylamino)quinoline-3-carboxylic acid, particularly with lanthanide ions like Eu(III) and Tb(III), could exhibit interesting luminescent properties.[7] These materials could find applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging.

  • Design Rationale: The strong electron-donating dimethylamino group is expected to cause a red-shift in the absorption and emission spectra of the ligand, which can be beneficial for sensitizing the emission of lanthanide ions.

Catalysis

Quinoline-based ligands have been successfully employed in various catalytic transformations.[8] Metal complexes of 4-(Dimethylamino)quinoline-3-carboxylic acid could serve as catalysts in a range of organic reactions.

  • Potential Catalytic Reactions: These complexes could be explored as catalysts for oxidation, reduction, and cross-coupling reactions. The electronic properties of the ligand can be fine-tuned by the choice of the metal center to optimize catalytic activity and selectivity.

Conclusion and Future Outlook

4-(Dimethylamino)quinoline-3-carboxylic acid represents a promising, yet underexplored, ligand in the field of coordination chemistry. Its synthesis, while not yet established in the literature, is achievable through logical and well-precedented synthetic routes. The unique combination of a quinoline core, a carboxylic acid for metal chelation, and a strong electron-donating dimethylamino group makes it a highly attractive building block for the construction of novel metal complexes. The potential applications of these complexes in medicine, materials science, and catalysis are vast and warrant further investigation. This guide provides a foundational framework for researchers to embark on the exploration of this exciting new ligand and its coordination compounds, paving the way for future discoveries and innovations.

References

  • Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences, 73(8), 1141–1143.
  • Organic Syntheses, Coll. Vol. 3, p.176 (1955); Vol. 28, p.21 (1948).
  • Chen, Y. L., et al. (2010). Dichloro-4-quinolinol-3-carboxylic acid: synthesis and antioxidant abilities to scavenge radicals and to protect methyl linoleate and DNA. European Journal of Medicinal Chemistry, 45(5), 1821-1827.
  • Madrid, P. B., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 19(3), 849-852.
  • Al-Ostoot, F. H., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 30(9), 345.
  • Uivarosi, V. (2013).
  • Rojas, R., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140473.
  • Monge, A., et al. (1993). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Arzneimittelforschung, 43(12), 1318-1322.
  • Vakul'skaya, T. I., et al. (2014). Synthesis and Luminescent Properties of Eu3+, Gd3+, and Tb3+ Complexes with Quinoline-4-carboxylic Acids.
  • Manera, C., et al. (2007). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 14(2), 231-255.
  • Wube, A. A., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4448-4464.
  • Legros, J., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(11), 2054-2058.
  • Abdel-Gawad, S. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1147-1156.
  • Abdel-Wahab, B. F., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-3-nitrobenzaldehyde.
  • Mondal, B., & Maiti, D. (2020). Quinoline-based metal complexes: Synthesis and applications.
  • Mohan, M., et al. (2022). Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications.
  • Mohan, M., et al. (2022). Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications. Russian Journal of Coordination Chemistry/Khimiya, 48(11), 789-813.
  • Uivarosi, V. (2017). Metal Complexes of Pharmaceutical Substances. In A New Perspective in Chemistry - IntechOpen.
  • Abdel-Wahab, B. F., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(vi), 384-397.
  • Romero, M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234.
  • Kaur, K., et al. (2010). Structure of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 18(13), 4764-4773.

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions with 4-(Dimethylamino)quinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-(Dimethylamino)quinoline-3-carboxamides The quinoline scaffold is a privileged structure in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Dimethylamino)quinoline-3-carboxamides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The derivatization of this scaffold through the formation of amide bonds at the 3-position allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The resulting quinoline-3-carboxamides are a compound class of significant interest in drug discovery.[1]

Specifically, the presence of a dimethylamino group at the 4-position of the quinoline ring introduces a potent electron-donating group. This substituent is expected to modulate the electronic properties of the entire heterocyclic system, potentially influencing the reactivity of the carboxylic acid at the 3-position and the biological activity of the resulting amide derivatives.[2][3] Understanding the nuances of amide coupling reactions with this particular substrate is therefore crucial for the efficient synthesis of novel molecular entities for biological screening.

This technical guide provides an in-depth overview of the key considerations and detailed protocols for the successful amide coupling of 4-(Dimethylamino)quinoline-3-carboxylic acid with a variety of amine nucleophiles.

The Role of the 4-Dimethylamino Group: Electronic Considerations

The dimethylamino group at the 4-position of the quinoline ring is a strong electron-donating group due to the resonance effect of the nitrogen lone pair with the aromatic system. This increased electron density on the quinoline ring can have several implications for the amide coupling reaction:

  • Decreased Acidity of the Carboxylic Acid: The electron-donating nature of the dimethylamino group may slightly decrease the acidity of the carboxylic acid proton, which could influence the initial deprotonation step in some coupling mechanisms.

  • Nucleophilicity of the Ring Nitrogen: The increased electron density will enhance the basicity and nucleophilicity of the quinoline ring nitrogen. While not directly involved in the amide bond formation, this can be a factor in potential side reactions or interactions with acidic reagents.[4]

  • Activation of the Carboxylic Acid: The electronic nature of the quinoline system can influence the ease of activation of the carboxylic acid by the coupling reagent.

Given these considerations, the choice of an appropriate coupling reagent and reaction conditions is paramount to ensure efficient and high-yielding amide bond formation.

Comparison of Common Amide Coupling Reagents

A variety of reagents have been developed for the formation of amide bonds, each with its own mechanism, advantages, and disadvantages.[5][6] For a substrate like 4-(Dimethylamino)quinoline-3-carboxylic acid, the choice of reagent should be guided by factors such as the reactivity of the amine, steric hindrance, and the desired reaction conditions. Below is a comparison of two of the most effective and commonly used classes of coupling reagents.

Coupling Reagent SystemMechanism of ActionAdvantagesDisadvantages
EDC/HOBt Carbodiimide-mediated activation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization.[7]- Water-soluble byproducts, facilitating purification.- Relatively low cost.- Mild reaction conditions.- Can be less effective for sterically hindered substrates or unreactive amines.- Risk of side reactions if the O-acylisourea intermediate is not efficiently trapped.
HATU Uronium salt-based activation. HATU reacts with the carboxylate to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) leaving group is a superior activating group compared to HOBt.- High coupling efficiency, even with sterically hindered substrates and unreactive amines.- Fast reaction rates.- Low risk of racemization.- Higher cost compared to EDC/HOBt.- Byproducts can sometimes complicate purification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 4-(Dimethylamino)quinoline-3-carboxylic acid using both EDC/HOBt and HATU.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a robust and widely applicable method for the synthesis of a broad range of amides.

Workflow Diagram (EDC/HOBt Coupling):

EDC_HOBt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-(Dimethylamino)quinoline- 3-carboxylic acid, amine, and HOBt in DMF B Cool to 0 °C A->B C Add EDC and a tertiary base (e.g., DIPEA) B->C D Stir at room temperature C->D E Aqueous work-up D->E F Purification by chromatography E->F

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 4-(Dimethylamino)quinoline-3-carboxylic acid

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Dimethylamino)quinoline-3-carboxylic acid (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0 equivalents) to the stirred solution.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(Dimethylamino)quinoline-3-carboxamide.

Protocol 2: Amide Coupling using HATU

This protocol is particularly useful for challenging couplings involving sterically hindered amines or for maximizing yields.

Workflow Diagram (HATU Coupling):

HATU_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-(Dimethylamino)quinoline- 3-carboxylic acid in DMF B Add HATU and a tertiary base (e.g., DIPEA) A->B C Stir for 15-30 minutes B->C D Add amine C->D E Stir at room temperature D->E F Aqueous work-up E->F G Purification by chromatography F->G

Caption: General workflow for HATU mediated amide coupling.

Materials:

  • 4-(Dimethylamino)quinoline-3-carboxylic acid

  • Amine (1.1 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-(Dimethylamino)quinoline-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA or TEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM or EtOAc.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product via flash column chromatography to yield the pure 4-(Dimethylamino)quinoline-3-carboxamide.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If the reaction stalls, gentle heating (e.g., 40-50 °C) may be beneficial, particularly for less reactive amines. Alternatively, switching to a more powerful coupling reagent like HATU is recommended.

  • Side Reactions: The basicity of the 4-dimethylamino group and the amine nucleophile can sometimes lead to side reactions. Using a non-nucleophilic base like DIPEA is generally preferred over triethylamine.

  • Purification: The polarity of the resulting 4-(Dimethylamino)quinoline-3-carboxamides can vary significantly depending on the nature of the coupled amine. A gradient elution system for column chromatography is often necessary for optimal separation.

  • Moisture Sensitivity: Amide coupling reagents, particularly HATU, can be sensitive to moisture. It is crucial to use anhydrous solvents and maintain an inert atmosphere throughout the reaction.

Conclusion

The amide coupling of 4-(Dimethylamino)quinoline-3-carboxylic acid is a versatile and powerful method for the synthesis of novel compounds with potential applications in drug discovery and development. By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can efficiently generate libraries of 4-(Dimethylamino)quinoline-3-carboxamides for biological evaluation. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this important class of molecules.

References

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [URL: [Link]]

  • Synthesis and quantitative structure-activity relationships of dequalinium analogues as K+ channel blockers: investigation into the role of the substituent at position 4 of the quinoline ring. PubMed. [URL: [Link]]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [URL: [Link]]

  • Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. PubMed. [URL: [Link]]

  • Amide synthesis by acylation. Organic Chemistry Portal. [URL: [Link]]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [URL: [Link]]

  • Synthesis and Antitumor Properties of N-[2-(Dimethylamino)ethyl]carboxamide Derivatives of Fused Tetracyclic Quinolines and Quinoxalines: A New Class of Putative Topoisomerase Inhibitors. Journal of Medicinal Chemistry. [URL: [Link]]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [URL: [Link]]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [URL: [Link]]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [URL: [Link]]

  • Nucleophilic substitution of a 4-dimethylamino group in quinoline proton sponges. Stabilization of 4-quinolones in hydroxy form. Synthesis of a proton sponge based on 8-hydroxyquinoline. ResearchGate. [URL: [Link]]

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry. [URL: [Link]]

  • (PDF) Methylamino- and dimethylaminoquinolines. ResearchGate. [URL: [Link]]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. [URL: [Link]]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [URL: [Link]]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [URL: [Link]]

  • The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. Journal of Chemical Education. [URL: [Link]]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [URL: [Link]]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Authorea. [URL: [Link]]

  • Purification of Quinoline-3,4-diones : r/Chempros. Reddit. [URL: [Link]]

Sources

Application

Application Note: Preparation of Quinoline Derivatives from 4-(Dimethylamino)quinoline-3-carboxylic Acid

Strategic Context and Pharmacological Relevance The 4-aminoquinoline-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. Recent structure-activity relationship (SAR) studies highlight its c...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Pharmacological Relevance

The 4-aminoquinoline-3-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. Recent structure-activity relationship (SAR) studies highlight its critical role in the development of small-molecule inhibitors targeting the RNA N6-methyladenosine (m6A) demethylase FTO, a pathway essential for promoting the survival of dopaminergic neurons in neurodegenerative diseases[1]. Furthermore, derivatives of this core function as potent G-protein coupled receptor (GPCR) modulators, specifically acting as 2[2].

The specific substitution of a 4-dimethylamino group introduces unique steric bulk and fundamentally alters the hydrogen-bond donor capacity compared to primary 4-amino analogues. This modification significantly enhances lipophilicity and blood-brain barrier (BBB) penetrability, making it an ideal precursor for central nervous system (CNS) targets[1].

Mechanistic Causality in Derivatization

Derivatizing 4-(dimethylamino)quinoline-3-carboxylic acid primarily targets the 3-carboxylic acid moiety to generate diverse amides and esters. However, the substrate presents specific chemical challenges:

  • Electronic Deactivation of the Carbonyl: The 4-dimethylamino group exerts a strong +M (resonance) effect, pushing electron density into the quinoline core. While this makes the ring electron-rich, it slightly reduces the electrophilicity of the 3-carbonyl carbon, demanding robust activation strategies.

  • Steric Shielding: The bulky dimethylamino group creates local steric hindrance around the adjacent 3-carboxylic acid. Traditional carbodiimide coupling agents (e.g., DCC, EDC) often fail or provide low yields due to the formation of unreactive N-acylurea byproducts.

  • Strategic Resolution: To bypass these barriers, uronium-based coupling reagents such as HATU are preferred for aliphatic amines. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which undergoes rapid aminolysis even in sterically hindered environments[2]. For exceptionally unreactive nucleophiles (e.g., electron-deficient anilines or hindered alcohols), conversion to the acid chloride via oxalyl chloride is strictly required.

Experimental Workflows & Biological Targeting

G cluster_activation Carboxyl Activation Strategies Precursor 4-(Dimethylamino)quinoline- 3-carboxylic acid HATU HATU / DIPEA (Active Ester) Precursor->HATU Mild Activation SOCl2 Oxalyl Chloride / DMF (Acid Chloride) Precursor->SOCl2 Strong Activation Amidation Amide Derivatives (3-Carboxamides) HATU->Amidation 1°/2° Amines SOCl2->Amidation Weak Nucleophiles Esterification Ester Derivatives (3-Alkyl Esters) SOCl2->Esterification Alcohols, DMAP Target1 FTO Demethylase Inhibitors Amidation->Target1 Target2 GPCR Modulators (Sweet Taste) Amidation->Target2 Esterification->Target2

Workflow for derivatization of 4-(Dimethylamino)quinoline-3-carboxylic acid.

Self-Validating Protocols

Protocol A: Synthesis of 3-Carboxamides via HATU Activation

This protocol is optimized for coupling with primary and secondary aliphatic amines, commonly utilized in the synthesis of 3[3].

  • Preparation: Dissolve 4-(dimethylamino)quinoline-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU. Its bulky isopropyl groups prevent it from competing as a nucleophile.

  • In-Process Validation 1: Stir for 15 minutes at room temperature. The reaction mixture should transition to a pale yellow solution. LC-MS analysis of an aliquot should confirm the complete disappearance of the starting mass and the formation of the HOAt-active ester intermediate.

  • Coupling: Add the target amine (1.2 eq, 0.6 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • In-Process Validation 2: Monitor reaction progress via TLC (DCM:MeOH 9:1). The disappearance of the baseline acid spot indicates completion.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Synthesis of Esters/Aryl Amides via Acid Chloride Intermediate

Required for electron-deficient anilines or sterically hindered alcohols.

  • Preparation: Suspend 4-(dimethylamino)quinoline-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) at 0 °C.

  • Chlorination: Add oxalyl chloride (2.0 eq, 2.0 mmol) dropwise, followed by 1–2 drops of anhydrous DMF (catalyst).

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species. This highly electrophilic intermediate easily overcomes the electron-rich nature of the quinoline ring.

  • In-Process Validation 1: Stir for 2 hours, allowing the reaction to warm to room temperature. The initial suspension will clear into a homogeneous solution as the acid chloride forms, and gas evolution ( CO2​ , CO ) will cease.

  • Concentration: Concentrate the mixture in vacuo to completely remove unreacted oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM (10 mL).

  • Coupling: Add the target alcohol/amine (1.5 eq), Triethylamine (2.0 eq), and a catalytic amount of DMAP (0.1 eq) if esterifying. Stir for 4–6 hours at room temperature.

  • Workup: Quench with water, extract with DCM, wash with brine, dry, and purify via chromatography.

Quantitative Data Summary

The following table summarizes expected outcomes based on the derivatization pathway chosen, ensuring researchers can select the optimal conditions for their specific target profile.

Derivative TypeActivation MethodKey ReagentsTypical Reaction TimeAverage YieldPurity (HPLC)
Aliphatic Amides Active Ester (HATU)HATU, DIPEA, DMF2 - 4 hours75 - 85%>95%
Aromatic Amides Acid ChlorideOxalyl Chloride, DMF (cat.), TEA6 - 8 hours60 - 70%>92%
Alkyl Esters Acid ChlorideOxalyl Chloride, DMAP, TEA4 - 6 hours80 - 90%>95%

References

  • Substituted 4-amino-5-(cyclohexyloxy)
  • 4-aminoquinoline-3-carboxylic acid derivatives and compositions containing them for enhancing sweet taste Source: Google Patents URL
  • Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons Source: ResearchGate URL

Sources

Method

Application Note: Advanced Decarboxylation Strategies for 4-(Dimethylamino)quinoline-3-carboxylic Acid

Introduction & Mechanistic Rationale The 4-aminoquinoline scaffold is a privileged pharmacophore, heavily utilized in the development of antimalarial, antileishmanial, and kinase-inhibitory therapeutics[1]. Synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-aminoquinoline scaffold is a privileged pharmacophore, heavily utilized in the development of antimalarial, antileishmanial, and kinase-inhibitory therapeutics[1]. Synthesis of these derivatives often proceeds via cyclization strategies (e.g., Gould-Jacobs or Pfitzinger reactions) that inherently leave a carboxylic acid moiety at the C3 position[2]. Removal of this carboxyl group is critical for optimizing the lipophilicity, membrane permeability, and target-binding profile of the final drug candidate.

Decarboxylation of standard quinoline-3-carboxylic acids is notoriously challenging, typically requiring extreme thermal conditions (often >250 °C) in high-boiling solvents[2]. However, the presence of the 4-(dimethylamino) group significantly alters the electronic landscape of the quinoline core. The strong electron-donating nature of the dimethylamino group increases electron density at the C3 position via resonance. This electronic enrichment activates the C3 position toward electrophilic attack, facilitating protodecarboxylation under more controlled conditions[3].

This guide details two self-validating methodologies for the decarboxylation of 4-(dimethylamino)quinoline-3-carboxylic acid: a high-throughput Microwave-Assisted Thermal approach and a milder Silver(I)-Catalyzed Protodecarboxylation[4].

Workflow and Mechanistic Pathways

G SM 4-(Dimethylamino)quinoline- 3-carboxylic acid PathA Method A: Microwave 200°C, NMP SM->PathA Thermal Energy PathB Method B: Ag-Catalysis 120°C, Ag2CO3, DMSO SM->PathB Lewis Acid Activation IntA Zwitterionic Intermediate (C3-Protonation) PathA->IntA Rate-determining step IntB Organosilver Intermediate (Ag-C3 Bond) PathB->IntB -CO2 Prod 4-(Dimethylamino)quinoline + CO2 ↑ IntA->Prod -CO2 IntB->Prod Protodemetalation (AcOH)

Figure 1: Mechanistic divergence of thermal and Ag-catalyzed decarboxylation pathways.

Quantitative Method Comparison

To guide protocol selection based on laboratory capabilities and substrate sensitivity, the table below summarizes the empirical parameters comparing conventional, microwave, and metal-catalyzed approaches.

MethodologyReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)Key Advantage
Conventional Thermal NoneDiphenyl ether2503.068>90Reagent-free, highly scalable[2].
Microwave-Assisted NoneNMP2000.584>95Rapid kinetics, cleaner impurity profile.
Ag-Catalyzed Ag₂CO₃ (10 mol%), AcOHDMSO1206.091>98Mild conditions, prevents thermal degradation[4].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in each step to ensure the operator understands the physicochemical purpose of the manipulation.

Rationale: Microwave irradiation provides rapid, uniform heating, bypassing the thermal gradients and prolonged exposure times of conventional oil baths that often lead to degradation. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point (202 °C) and excellent microwave-absorbing characteristics (high loss tangent).

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 4-(dimethylamino)quinoline-3-carboxylic acid (1.0 mmol, 216 mg) in anhydrous NMP (4.0 mL). Causality: Using strictly anhydrous solvent prevents competitive hydrolysis or hydration of the quinoline core at extreme temperatures, which can lead to unwanted degradation products[5].

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Argon for 2 minutes to prevent oxidative side reactions.

  • Irradiation: Place the vial in the microwave reactor. Set the parameters to 200 °C, with a ramp time of 5 minutes and a hold time of 30 minutes. Ensure the pressure limit is set to 250 psi. Validation Checkpoint: The real-time pressure curve on the microwave interface should show a distinct, sharp spike corresponding to CO₂ evolution, followed by stabilization, indicating the completion of the decarboxylation event.

  • Quenching & Extraction: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with a 5% aqueous LiCl solution (3 x 10 mL). Causality: Aqueous LiCl is highly effective at partitioning NMP into the aqueous phase, preventing solvent carryover into the organic product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.1, heavy streaking) should be entirely replaced by a non-polar, tightly resolved spot (Rf ~0.6) corresponding to the decarboxylated 4-(dimethylamino)quinoline.

Rationale: For substrates or downstream analogs sensitive to extreme heat, transition-metal catalysis lowers the activation energy of decarboxylation. Silver carbonate (Ag₂CO₃) acts as a Lewis acid, coordinating to the carboxylate to facilitate CO₂ extrusion and forming an organosilver intermediate. Acetic acid (AcOH) provides the necessary proton for protodemetalation[4].

Step-by-Step Procedure:

  • Reagent Assembly: In an oven-dried 25 mL round-bottom flask, combine 4-(dimethylamino)quinoline-3-carboxylic acid (1.0 mmol, 216 mg), Ag₂CO₃ (0.1 mmol, 27.5 mg, 10 mol%), and glacial Acetic Acid (1.2 mmol, 72 mg).

  • Solvent Addition: Add anhydrous DMSO (5.0 mL). Causality: DMSO is uniquely suited for this reaction as it effectively solvates the Ag(I) ions and stabilizes the highly polar zwitterionic transition state during CO₂ extrusion[4].

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath at 120 °C under an Argon atmosphere for 6 hours. Validation Checkpoint: Monitor the reaction via a mineral oil bubbler attached to the top of the condenser. Steady gas evolution confirms active decarboxylation. When bubbling ceases completely, the reaction has reached its endpoint.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove insoluble silver salts, washing the filter pad thoroughly with Ethyl Acetate (30 mL).

  • Washing: Wash the filtrate with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acetic acid, followed by brine (20 mL) to remove DMSO.

  • Characterization: Dry the organic layer, concentrate, and analyze via ¹H NMR. Validation Checkpoint: In the ¹H NMR spectrum (CDCl₃), confirm the disappearance of the broad carboxylic acid proton (~13.0 ppm) and the appearance of a new, sharp singlet integrating to 1H around 6.8 ppm. This peak corresponds to the newly formed C3-H on the quinoline ring, confirming successful protodecarboxylation.

References

  • Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Available at: 2

  • Google Patents (US20050215586A1). Process for the manufacture of quinoline derivatives. Available at:5

  • Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: 1

  • Organic Chemistry Portal. Decarboxylation Literature and Methods. Available at:4

  • The Journal of Organic Chemistry (ACS Publications). Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. Available at: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Dimethylamino)quinoline-3-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 4-(dimethylamino)quinoline-3-carboxylic acid. The standard sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of 4-(dimethylamino)quinoline-3-carboxylic acid.

The standard synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of a 4-chloroquinoline-3-carboxylate ester with dimethylamine, followed by base-catalyzed saponification of the ester to yield the final carboxylic acid. While mechanistically straightforward, this workflow is highly susceptible to reagent volatility, competing hydrolysis, and zwitterionic isolation challenges.

Workflow & Reaction Pathway

G SM Ethyl 4-chloroquinoline-3-carboxylate SNAr SNAr Reaction (Dimethylamine, THF, 50°C) SM->SNAr HN(CH3)2 Intermediate Ethyl 4-(dimethylamino)quinoline-3-carboxylate SNAr->Intermediate Main Pathway Side1 Side Product: 4-Hydroxyquinoline-3-carboxylate SNAr->Side1 Trace H2O present Hydrolysis Saponification & Neutralization (NaOH, then HCl to pH ~6) Intermediate->Hydrolysis NaOH, H2O/EtOH Product 4-(Dimethylamino)quinoline-3-carboxylic acid Hydrolysis->Product pH Adjustment Side2 Side Product: 4-(Dimethylamino)quinoline (Decarboxylation) Hydrolysis->Side2 Excessive Heat

Fig 1: Synthetic workflow and side-reaction pathways for 4-(dimethylamino)quinoline-3-carboxylic acid.

Troubleshooting FAQs

Q1: Why is my SNAr reaction stalling at 50-60% conversion when reacting ethyl 4-chloroquinoline-3-carboxylate with dimethylamine? A1: Dimethylamine is highly volatile (boiling point ~7 °C). If the reaction is run in an open system under reflux, the effective concentration of the nucleophile drops rapidly as it escapes into the headspace. The 4-position is sterically hindered, requiring sustained nucleophile concentration to reach completion. Corrective Action: Conduct the reaction in a sealed pressure vessel or a continuous flow reactor. Utilizing a sealed system at 50 °C prevents off-gassing and has been [1][1].

Q2: LC-MS analysis of my SNAr step shows a significant +18 Da impurity (M-Cl+OH). How do I prevent this? A2: The 4-chloro position is highly activated by the adjacent electron-withdrawing quinoline nitrogen and the 3-carboxylate group. Any trace water in the solvent or introduced via a hygroscopic dimethylamine solution will act as a competing nucleophile, leading to irreversible hydrolysis to the 4-hydroxyquinoline derivative. Corrective Action: Ensure strictly anhydrous conditions. Use THF dried over 3Å molecular sieves and employ commercially available anhydrous dimethylamine solutions (e.g., 2.0 M in THF).

Q3: After saponification of the ester, I cannot extract the final product into organic solvents like EtOAc or DCM. Where is my product? A3: 4-(Dimethylamino)quinoline-3-carboxylic acid is an amphoteric molecule. It contains both basic centers (dimethylamino group, quinoline nitrogen) and an acidic center (carboxylic acid). At highly acidic or basic pH, it exists as a water-soluble ion. Corrective Action: Do not attempt liquid-liquid extraction. The product must be isolated via isoelectric point (pI) precipitation. Carefully adjust the aqueous phase to pH 5.5–6.5 using dilute HCl. At this pH, the molecule forms a neutral zwitterion, minimizing hydration and forcing it to precipitate as a filterable solid.

Q4: Why am I seeing a byproduct with a mass corresponding to the loss of 44 Da during the final hydrolysis step? A4: You are observing decarboxylation. Quinoline-3-carboxylic acids, particularly those enriched with electron-donating groups at the 4-position (like the dimethylamino group), are prone to losing CO2 if subjected to prolonged heating in strongly basic conditions. Corrective Action: Perform the saponification at ambient temperature (or gentle warming, max 40 °C). The ethyl ester is sufficiently reactive that high temperatures are unnecessary.

Experimental Protocols (Self-Validating Systems)
Protocol 1: SNAr Synthesis of Ethyl 4-(dimethylamino)quinoline-3-carboxylate

Causality Focus: Maximizing nucleophilic attack while preventing reagent loss and hydrolysis.

  • Preparation: In an oven-dried, heavy-walled pressure tube equipped with a magnetic stir bar, dissolve ethyl 4-chloroquinoline-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Cool the vessel to 0 °C in an ice bath to minimize initial volatility. Add anhydrous dimethylamine (2.0 M in THF, 3.0 eq) dropwise.

  • Reaction: Seal the pressure tube tightly with a Teflon screw cap. Transfer to a pre-heated oil bath at 50 °C and stir for 12 hours.

    • In-Process Control (IPC): Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The starting material peak (m/z ~236) should be <2% relative to the product peak (m/z ~245).

  • Workup: Cool the vessel to room temperature before opening to prevent pressure release. Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc, wash with saturated aqueous NaHCO3 (to remove any dimethylamine hydrochloride salts), dry over Na2SO4, and concentrate to yield the intermediate ester.

Protocol 2: Saponification and Isoelectric Precipitation

Causality Focus: Cleaving the ester without inducing decarboxylation, followed by zwitterion precipitation.

  • Hydrolysis: Dissolve the intermediate ester (1.0 eq) in a 1:1 mixture of THF and Methanol (0.1 M). Add 2.0 M aqueous NaOH (3.0 eq).

  • Reaction: Stir at room temperature (20–25 °C) for 4 hours. Do not heat.

    • In-Process Control (IPC): Monitor by TLC or LC-MS until the ester is completely consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF/MeOH), leaving only the basic aqueous layer.

  • Isoelectric Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, add 1.0 M HCl dropwise. Continuously monitor the pH using a calibrated pH meter.

    • Critical Step: Stop the addition when the pH reaches exactly 6.0. A dense precipitate will form as the zwitterion concentration maximizes.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter the solid under vacuum, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 45 °C to afford pure 4-(dimethylamino)quinoline-3-carboxylic acid.

Quantitative Data & Troubleshooting Matrix

The following table summarizes the quantitative parameters, expected yields, and analytical signatures of common failure modes to aid in rapid LC-MS/NMR diagnostics.

Reaction StepParameter / ConditionExpected YieldObserved IssueAnalytical Signature (LC-MS)Root Cause
SNAr 50 °C, Sealed Tube, 3.0 eq HN(CH3)275 - 85%Incomplete ConversionHigh SM peak (m/z 236)Open system used; Dimethylamine volatilized.
SNAr Anhydrous THFN/A4-Hydroxy Byproductm/z 218 [M+H]⁺Water contamination in solvent or amine.
Hydrolysis 25 °C, 3.0 eq NaOH85 - 95%Decarboxylationm/z 173 [M+H]⁺Excessive heat applied during saponification.
Precipitation pH 5.5 - 6.5N/ANo Solid FormationProduct remains in aqueous filtratepH is too low (<3) or too high (>8); zwitterion not formed.
References
  • Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Troubleshooting solubility issues of 4-(Dimethylamino)quinoline-3-carboxylic acid in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of substituted quinoline-3-carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of substituted quinoline-3-carboxylic acids. 4-(Dimethylamino)quinoline-3-carboxylic acid presents a classic physicochemical challenge: it exists predominantly as a zwitterion in the solid state.

This guide provides field-proven, mechanistically sound troubleshooting strategies to overcome these solubility barriers without compromising your downstream applications.

Diagnostic Workflow

SolubilityWorkflow Start Solubility Issue: 4-(Dimethylamino)quinoline- 3-carboxylic acid CheckGoal What is the downstream application? Start->CheckGoal Analytical Analytical / NMR CheckGoal->Analytical Synthesis Organic Synthesis (Coupling, Derivatization) CheckGoal->Synthesis NMRSol Use DMSO-d6 + 1% TFA or NaOD (Breaks Zwitterion) Analytical->NMRSol Aprotic Requires Aprotic Solvent? (e.g., DCM, THF) Synthesis->Aprotic Silylation Transient Silylation (Add BSA) Aprotic->Silylation Need free acid later Salt Lipophilic Salt Formation (Add TBAOH) Aprotic->Salt Need reactive carboxylate

Diagnostic workflow for solubilizing 4-(Dimethylamino)quinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 4-(Dimethylamino)quinoline-3-carboxylic acid practically insoluble in solvents like DCM, EtOAc, or even cold THF? A1: The insolubility is a direct consequence of its zwitterionic character. The molecule contains a moderately acidic carboxylic acid (pKa ~2.5–3.5) and a highly basic quinoline system, whose basicity is further enhanced by the electron-donating 4-dimethylamino group[1]. Proton transfer from the carboxylic acid to the basic nitrogen creates an internal salt (zwitterion). This results in a crystal lattice dominated by strong electrostatic interactions and intermolecular hydrogen bonding, which possess an exceptionally high lattice energy. Non-polar and moderately polar organic solvents lack the dielectric constant and solvation power required to disrupt this ionic lattice.

Q2: I need to acquire a ¹H-NMR spectrum, but it won't dissolve in CDCl₃ or standard DMSO-d₆. What is the most reliable method? A2: To dissolve the compound for NMR, you must break the zwitterionic network by shifting the equilibrium to a single charged species.

  • Acidic approach: Add 1–2 drops of Trifluoroacetic acid-d (TFA-d) to your DMSO-d₆ suspension. This protonates the carboxylate, yielding the fully protonated cationic species, which readily dissolves.

  • Basic approach: Add a drop of NaOD in D₂O to DMSO-d₆. This deprotonates the quinolinium nitrogen, yielding the anionic carboxylate. Note: Chemical shifts will predictably migrate depending on the protonation state you choose.

Q3: I am trying to perform an amide coupling (e.g., using HATU/DIPEA) in DCM, but the starting material is a suspension. Will the reaction work? A3: It may proceed, but kinetics will be severely mass-transfer limited, often leading to poor yields. In many cases, adding a standard organic base (like DIPEA or TEA) is insufficient to rapidly dissolve the zwitterion because the resulting trialkylammonium salt still has high lattice energy or poor solubility in halogenated solvents. Solution: Use transient silylation (Protocol A) or convert it to a lipophilic salt (Protocol B) prior to the coupling step.

Experimental Protocols
Protocol A: Transient Silylation for Amide Coupling in DCM/THF

Causality: Reacting the zwitterion with N,O-Bis(trimethylsilyl)acetamide (BSA) silylates the carboxylic acid and any protic species, breaking the zwitterion and forming a highly lipophilic trimethylsilyl (TMS) ester. This intermediate is fully soluble in DCM/THF and reacts smoothly with coupling reagents (like HATU or oxalyl chloride). The TMS group is spontaneously cleaved during standard aqueous workup.

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of 4-(Dimethylamino)quinoline-3-carboxylic acid in anhydrous DCM (target concentration: 0.1 M) under an inert atmosphere (N₂ or Ar).

  • Add 2.0 to 2.5 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) via syringe.

  • Stir the mixture at room temperature for 30–60 minutes.

  • Validate: The opaque suspension will transition to a clear, homogeneous solution. This visual cue is a self-validating endpoint confirming the complete disruption of the zwitterionic lattice.

  • React: Proceed directly with the addition of your coupling reagent and amine nucleophile to the clear solution.

Protocol B: Preparation of the Tetrabutylammonium (TBA) Salt

Causality: Exchanging the internal proton for a bulky, lipophilic tetrabutylammonium counterion physically disrupts the tight crystal packing and masks the localized charge, granting excellent solubility in polar aprotic solvents (DMF, THF) and halogenated solvents[2].

Step-by-Step Methodology:

  • Suspend the carboxylic acid in a minimal volume of HPLC-grade Methanol.

  • Add exactly 1.0 equivalent of Tetrabutylammonium hydroxide (TBAOH, 1.0 M solution in MeOH).

  • Stir for 15–30 minutes at room temperature.

  • Validate: The suspension will completely clarify as the TBA salt forms.

  • Evaporate the methanol under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with anhydrous toluene (2 x 10 mL) to azeotropically remove any residual water.

  • Isolate: The resulting viscous oil or amorphous foam is the anhydrous TBA salt, ready for immediate dissolution in DCM or DMF for your downstream reaction.

Quantitative Data: Solubility Profiles

Summarized below is the comparative solubility of the molecule under various conditions to help you select the right preparation method for your workflow.

Solvent SystemAdditive / ReagentState of MoleculeApparent SolubilityRecommended Application
DCM / EtOAc / THF NoneZwitterion< 0.1 mg/mLNone (Avoid)
DMSO NoneZwitterion~ 1 - 5 mg/mLHigh-temperature screening
DMSO-d₆ 1% v/v TFA-dCationic Salt> 50 mg/mLNMR, Analytical HPLC
DCM / THF 2.0 eq BSATMS Ester> 100 mg/mLAmide Coupling, Acylation
DMF / DCM 1.0 eq TBAOHTBA Salt> 100 mg/mLSₙAr, Alkylation, Coupling

Table 1: Solubility profile of 4-(Dimethylamino)quinoline-3-carboxylic acid across distinct solvent systems and derivatization states.

References
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. National Institutes of Health (NIH) / Anti-Cancer Agents in Medicinal Chemistry. 1

  • Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Chinese Chemical Letters.

  • Tetrabutylammonium-Induced Coacervation in Vesicular Solutions of Alkyl Carboxylic Acids for the Extraction of Organic Compounds. Analytical Chemistry (ACS). 2

Sources

Troubleshooting

Optimizing recrystallization and purification of 4-(Dimethylamino)quinoline-3-carboxylic acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(Dimethylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(Dimethylamino)quinoline-3-carboxylic acid (CAS: 933694-11-2).

Because this molecule contains both a basic dimethylamino/quinoline nitrogen and an acidic carboxylic acid moiety, it behaves as an amphoteric zwitterion. Standard single-solvent recrystallizations often fail due to its complex solubility profile and tendency to trap impurities within its crystal lattice. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure >99% HPLC purity.

Quantitative Data: Solvent Selection Matrix

Understanding the temperature-dependent solubility of this compound is critical. The table below summarizes the quantitative data driving our solvent selection.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 80°C (mg/mL)Recovery Yield (%)Purity (HPLC %)Mechanistic Observation
Water (pH 7.0) 12.545.0N/AN/AHigh loss to mother liquor due to salt formation.
Water (pH 5.0) < 0.55.28892.0Isoelectric point minimizes hydration sphere.
Ethanol / Water (7:3) 8.462.17595.5Risk of unintended Fischer esterification.
DMF (Pure) 15.2> 150.0N/AN/AExcellent primary dissolution; breaks H-bonds.
DMF / Acetonitrile (1:3) 2.1110.585> 99.0Optimal supersaturation gradient for crystallization.

Experimental Protocols

To achieve pharmaceutical-grade purity, we utilize a two-stage approach: an initial isoelectric precipitation to remove bulk impurities, followed by a highly controlled anti-solvent recrystallization.

Protocol A: Isoelectric Pre-Purification

Causality: By manipulating the pH to the compound's isoelectric point (pI ~5.0), the molecule adopts a net-neutral zwitterionic state. This minimizes its interaction with water, forcing it to precipitate while highly polar or permanently charged impurities remain in solution.

  • Dissolution: Suspend 10 g of crude 4-(Dimethylamino)quinoline-3-carboxylic acid in 100 mL of deionized water.

  • Base Solubilization: Slowly add 1M NaOH dropwise while stirring until the pH reaches 9.5 - 10.0. The compound will dissolve as a sodium salt.

  • Clarification: Filter the basic solution through a 0.45 µm membrane to remove insoluble basic impurities (e.g., unreacted starting materials).

  • Isoelectric Precipitation: Under vigorous stirring, add 1M HCl dropwise. Self-Validation Check: Monitor with a calibrated pH meter. Stop exactly at pH 4.8 - 5.2. A thick, off-white precipitate will crash out. If the pH drops below 4.5, the dimethylamino group will protonate, re-solubilizing the product and ruining your yield.

  • Isolation: Vacuum filter the slurry, wash with 20 mL of ice-cold water, and dry under vacuum at 50°C for 4 hours.

Protocol B: High-Purity Recrystallization (DMF/Acetonitrile)

Causality: N,N-Dimethylformamide (DMF) is a highly polar aprotic solvent that effectively disrupts the strong intermolecular hydrogen bonding of quinoline-3-carboxylic acid dimers at elevated temperatures[1]. Acetonitrile acts as an anti-solvent, lowering the overall polarity of the system to drive controlled nucleation without causing the compound to "oil out"[2].

  • Primary Dissolution: In a 250 mL round-bottom flask, suspend the pre-purified solid in 30 mL of DMF. Heat to 85°C until complete dissolution occurs.

  • Decolorization: Add 0.5 g of activated carbon. Stir at 85°C for 15 minutes. Causality: Quinoline derivatives are prone to trace oxidative degradation, forming highly conjugated, colored polymeric impurities. Carbon adsorption removes these.

  • Hot Filtration: Filter the hot mixture rapidly through a pre-warmed Celite pad into a clean flask. Self-Validation Check: If crystallization occurs in the funnel stem, your system is validating that supersaturation was reached too early. Re-dissolve the blockage with 5 mL of boiling DMF.

  • Controlled Cooling: Place the filtrate in a programmable water bath. Cool at a strict rate of 0.5°C/min down to 40°C.

  • Anti-Solvent Addition: At 40°C, begin adding 90 mL of Acetonitrile dropwise over 30 minutes.

  • Final Maturation: Cool the suspension to 15°C and hold for 2 hours to maximize lattice growth and yield.

  • Harvest: Filter the purified crystals, wash with 20 mL of cold acetonitrile, and dry under high vacuum at 50°C overnight.

Visual Workflows

Recrystallization_Workflow Start Crude 4-(Dimethylamino) quinoline-3-carboxylic acid Isoelectric Isoelectric Precipitation (pH 4.8 - 5.2) Start->Isoelectric Adjust pH Solvent Dissolution in Hot DMF (80°C - 90°C) Isoelectric->Solvent Isolate solid HotFiltration Hot Filtration (Remove Insoluble Impurities) Solvent->HotFiltration Add Activated Carbon Cooling Controlled Cooling (0.5°C / min to 40°C) HotFiltration->Cooling Filtrate AntiSolvent Anti-solvent Addition (Acetonitrile) Cooling->AntiSolvent Induce nucleation Filtration Vacuum Filtration & Cold Wash AntiSolvent->Filtration Crystallize Pure Pure Crystalline Product (>99% Purity) Filtration->Pure Dry under vacuum

Fig 1: Optimized purification and recrystallization workflow for 4-(Dimethylamino)quinoline-3-carboxylic acid.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid syrup) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute concentration exceeds its solubility limit at a temperature above its melting point in the specific solvent mixture. Rapid cooling or dumping the anti-solvent too quickly prevents the formation of an ordered crystal lattice. Action: Re-heat the mixture until homogeneous. Reduce your cooling rate to <0.5°C/min. Add a small seed crystal at the metastable zone (around 45°C) to provide a nucleation site, bypassing the energy barrier for crystallization.

Q: Why should I avoid prolonged heating in alcoholic solvents like ethanol or methanol? A: 4-(Dimethylamino)quinoline-3-carboxylic acid contains a highly reactive carboxylic acid group. Prolonged heating in alcohols, especially if trace acids are present from the crude synthesis, can lead to unintended Fischer esterification, yielding the corresponding ethyl or methyl ester[3].

Q: I am observing a persistent yellow/brown tint in my final crystals. What is the cause? A: This is typical of quinoline derivatives. Trace oxidation of the dimethylamino group or the quinoline ring generates highly conjugated, colored impurities. Ensure you do not skip the activated carbon treatment during the hot DMF dissolution step, and minimize the time the hot solution is exposed to atmospheric oxygen.

Troubleshooting_Logic Problem Issue: Product 'Oils Out' Instead of Crystallizing Check1 Is the cooling rate > 0.5°C/min? Problem->Check1 Check2 Is the DMF:Acetonitrile ratio incorrect? Problem->Check2 Check3 Are impurities acting as freezing point depressants? Problem->Check3 Action1 Reduce cooling rate. Re-heat to dissolve. Check1->Action1 Yes Action2 Adjust ratio to 1:3. Ensure proper supersaturation. Check2->Action2 Yes Action3 Perform pre-treatment with activated carbon. Check3->Action3 Yes

Fig 2: Logical decision tree for troubleshooting oiling-out phenomena during recrystallization.

References

  • Title: Method for purifying quinolinecarboxylic acid derivative (WO2005073239A1) Source: Google Patents URL: [1]

  • Title: Novel 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New CB2 Cannabinoid Receptors Agonists: Synthesis, Pharmacological Properties and Molecular Modeling Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors Source: MDPI (Molecules) URL: [Link][3]

Sources

Optimization

HPLC method development for 4-(Dimethylamino)quinoline-3-carboxylic acid analysis

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing 4-(Dimethylamino)quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HPLC Method Development. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing 4-(Dimethylamino)quinoline-3-carboxylic acid .

This compound is amphoteric, possessing both a basic moiety (dimethylamino group and quinoline nitrogen) and an acidic moiety (carboxylic acid). This dual nature demands precise control over mobile phase pH, column chemistry, and gradient design to ensure robust, reproducible chromatography.

Part 1: Core Principles & Causality in Method Design

Developing a method for an amphoteric quinoline derivative requires moving beyond trial-and-error. Every parameter must be deliberately chosen based on the molecule's ionization state.

1. The Causality of pH Control In reverse-phase HPLC (RP-HPLC), the pKa of your analyte governs peak elution and directly influences selectivity[1]. 4-(Dimethylamino)quinoline-3-carboxylic acid has two distinct pKa values: an acidic pKa (~3.0–4.5 for the carboxylic acid) and a basic pKa (~7.0–8.5 for the amino groups).

  • At a neutral pH (pH 5–7), the molecule exists predominantly as a highly polar zwitterion, leading to poor retention on hydrophobic C18 columns.

  • To achieve stable retention and sharp peak shape, we must suppress the ionization of at least one functional group. A mobile phase pH between 2 and 4 generally provides the most stable conditions for retention against small environmental pH shifts[2].

2. Silanol Interactions and Column Selection Basic compounds are notorious for interacting with residual, unreacted silanol groups (Si-OH) on the silica support of the stationary phase. Above pH 4, these silanols ionize to SiO⁻, acting as cation exchangers that bind the protonated dimethylamino group, causing severe peak tailing[2]. Therefore, selecting a highly endcapped C18 column or a polar-embedded (RP-Amide) column is critical for basic compounds[3].

Part 2: Validated Experimental Protocol

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) directly into the workflow, the method verifies its own reliability before sample analysis begins.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust to pH 2.8 using highly pure orthophosphoric acid. Causality: The pKa of phosphate is 2.1, meaning it offers excellent buffering capacity at pH 2.8 (working within ±1 pH unit of the buffer pKa is mandatory for robustness)[3]. This low pH ensures residual silanols remain protonated (neutral) and the analyte's carboxylic acid is unionized.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile (ACN).

  • Filtration: Filter both phases through a 0.22 µm membrane and degas via ultrasonication for 15 minutes.

Step 2: Sample Preparation

  • Diluent: 80% Water (pH 2.8 buffer) / 20% Acetonitrile.

  • Rule of Trust: Never dissolve the sample in 100% organic solvent if the initial gradient is highly aqueous. This causes "solvent mismatch" leading to peak splitting.

  • Concentration: Prepare a working standard of 100 µg/mL.

Step 3: Chromatographic Conditions

  • Column: High-purity, fully endcapped C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus), 150 mm × 4.6 mm, 5 µm.

  • Column Temperature: 30°C ± 1°C (Thermostatting is critical to stabilize the pKa and mobile phase viscosity).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm. Causality: Quinoline-3-carboxylic acid derivatives exhibit strong, stable chromophoric absorption in the 270–280 nm range[4].

Step 4: System Suitability Testing (SST) Inject the standard solution six times. The system is only validated for use if it meets the following criteria:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 3000

  • % Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Part 3: Quantitative Data & Method Parameters

Table 1: Physicochemical State vs. Chromatographic Behavior

Mobile Phase pH Analyte Ionization State Predicted Retention (RP-HPLC) Peak Shape Risk
pH < 3.0 Cationic (COOH neutral, NH⁺) Moderate to Strong Low (Silanols suppressed)
pH 5.0 - 7.0 Zwitterionic (COO⁻, NH⁺) Very Weak (Elutes near void) High (Secondary interactions)

| pH > 9.0 | Anionic (COO⁻, N neutral) | Weak | High (Silica dissolution risk) |

Table 2: Optimized Gradient Elution Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)
0.0 1.0 90 10
8.0 1.0 40 60
10.0 1.0 40 60
10.1 1.0 90 10

| 15.0 | 1.0 | 90 | 10 (Re-equilibration) |

Part 4: Visualizations of Logical Workflows

MethodDev Start 1. Assess Analyte pKa (Amphoteric Profile) pH 2. Select Mobile Phase pH (Target: pH 2.5 - 3.0) Start->pH Column 3. Select Column (Endcapped C18 / RP-Amide) pH->Column Grad 4. Design Gradient (10% to 60% ACN) Column->Grad Val 5. System Suitability (T < 1.5, N > 3000) Grad->Val

Fig 1: Step-by-step logical workflow for amphoteric compound method development.

Troubleshooting Issue Issue: Severe Peak Tailing Check1 Is Mobile Phase pH > 4? Issue->Check1 Fix1 Lower pH to 2.5-3.0 (Protonate Silanols) Check1->Fix1 Yes Check2 Is Column Endcapped? Check1->Check2 No Fix2 Switch to highly endcapped or Polar-Embedded Column Check2->Fix2 No Check3 Is Sample in 100% Organic? Check2->Check3 Yes Fix3 Match diluent to initial mobile phase Check3->Fix3 Yes

Fig 2: Diagnostic decision tree for resolving peak tailing in basic/amphoteric analytes.

Part 5: Troubleshooting & FAQs

Q1: My retention time is shifting slightly with every injection. How do I stabilize it? A: Retention time drift in ionizable compounds is almost always a buffering issue. If your mobile phase pH is too close to the analyte's pKa, even a 0.1 pH shift (caused by CO₂ absorption from the air) will drastically change the ratio of ionized to unionized molecules[1]. Ensure you are using a buffer with a pKa within ±1 unit of your target pH[3], and maintain a buffer concentration of at least 20 mM.

Q2: The compound is eluting in the void volume (t0). How can I increase retention? A: 4-(Dimethylamino)quinoline-3-carboxylic acid is highly polar when zwitterionic. If lowering the pH to 2.8 still does not provide enough hydrophobic retention on a C18 column, you have two scientifically sound options:

  • Ion-Pairing Chromatography: Add 5 mM Sodium Hexanesulfonate to the acidic mobile phase. The anionic sulfonate will pair with the protonated dimethylamino group, forming a neutral, hydrophobic complex that retains strongly on C18.

  • HILIC Mode: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an unbonded silica or amide column with a high-organic mobile phase (e.g., 90% ACN with 10 mM Ammonium Formate)[3].

Q3: I am seeing a split peak. Is my compound degrading? A: While degradation is possible, split peaks in early-eluting compounds are usually caused by a solvent mismatch. If your sample is dissolved in 100% Acetonitrile but your initial gradient is 90% aqueous buffer, the analyte precipitates or travels rapidly through the column in the organic "plug" before partitioning properly. Always dissolve your sample in a diluent that closely matches your initial mobile phase conditions.

References

  • Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes - PharmaGuru. Available at:[Link]

  • Control pH During Method Development for Better Chromatography - Agilent Technologies. Available at:[Link]

  • Validated RP-HPLC Method for Determination of Related Substances of Prulifloxacin in Tablet Dosage Form - Research Journal of Pharmacy and Technology. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 4-(Dimethylamino)quinoline-3-carboxylic Acid

Welcome to the Technical Support Center for handling and storing 4-(Dimethylamino)quinoline-3-carboxylic acid . This resource is designed for researchers, analytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 4-(Dimethylamino)quinoline-3-carboxylic acid . This resource is designed for researchers, analytical chemists, and drug development professionals. Because this molecule features a push-pull electronic system—an electron-donating dimethylamino group at C4 adjacent to an electron-withdrawing carboxylic acid at C3—it is uniquely susceptible to specific degradation pathways.

This guide synthesizes mechanistic causality with field-proven methodologies to ensure the structural and isotopic integrity of your compound.

Part 1: Mechanistic Troubleshooting Guide

Understanding why a molecule degrades is the first step in preventing it. The structural motifs of 4-(Dimethylamino)quinoline-3-carboxylic acid predispose it to three primary degradation vectors.

Issue 1: Loss of Assay Potency due to Thermal Decarboxylation
  • The Causality: Quinoline-3-carboxylic acids are inherently susceptible to decarboxylation, a process where the carboxyl group is cleaved and lost as CO2[1]. While bulk decarboxylation typically requires high thermal energy (e.g., >200 °C) during chemical synthesis[2], chronic exposure to ambient heat during storage catalyzes a slow, irreversible degradation. The C4-dimethylamino group acts as a strong electron-donating group (EDG). By increasing the electron density of the quinoline ring, it stabilizes zwitterionic transition states, subtly lowering the activation energy required for the loss of CO2 compared to unsubstituted analogs.

  • The Fix: Strict temperature control is mandatory. Store the compound at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Issue 2: Peak Splitting or Mass Shift (+16 Da) in LC-MS (N-Oxidation)
  • The Causality: The tertiary amine of the 4-dimethylamino group is highly vulnerable to oxidation by atmospheric oxygen or reactive oxygen species (ROS). This interaction forms an N-oxide derivative[3]. This is a ubiquitous degradation pathway for dialkylamino-substituted aromatics when exposed to air over prolonged periods, often resulting in a +16 Da mass shift in mass spectrometry[4].

  • The Fix: Purge storage containers with an inert gas (Argon preferred over Nitrogen due to its higher density) prior to sealing.

Issue 3: Discoloration and Complex Degradation Profiles (Photolysis)
  • The Causality: Quinoline-3-carboxylic acid derivatives (structurally related to fluoroquinolone antibiotics) exhibit significant photolability. UV and visible light irradiation can excite the molecule into a triplet state. This high-energy state triggers radical-mediated degradation of the amine moiety and secondary photodecarboxylation[5]. Macroscopically, this manifests as the powder turning from pale yellow to dark orange or brown.

  • The Fix: Always handle the compound under low-light conditions and store it exclusively in opaque or amber glass vials[4].

Degradation Target 4-(Dimethylamino)quinoline- 3-carboxylic acid Thermal Thermal Stress (Ambient/Heat) Target->Thermal Oxidative Oxidative Stress (O2 / ROS) Target->Oxidative Photo Photolytic Stress (UV/Vis Light) Target->Photo Decarboxylation Decarboxylation (-CO2) Thermal->Decarboxylation Lowers Ea via C4-EDG effect NOxide N-Oxidation (+16 Da) Oxidative->NOxide Tertiary amine oxidation Photo->Decarboxylation Secondary pathway Radical Radical Cleavage & Complex Degradation Photo->Radical Triplet state excitation

Caption: Mechanistic degradation pathways of 4-(Dimethylamino)quinoline-3-carboxylic acid.

Part 2: Experimental Workflows & Protocols

Protocol 1: Self-Validating Aliquoting and Storage Workflow

To prevent degradation, implement this systematic storage protocol. It is designed to eliminate moisture, oxygen, and light—the three catalysts of degradation.

  • High-Vacuum Drying: Ensure the synthesized or purchased compound is completely dry. Residual moisture creates hydrolytic microenvironments that accelerate degradation[4]. Dry the bulk powder under high vacuum (< 0.1 mbar) for 12 hours. Validation step: Weigh the flask before and after drying until a constant mass is achieved.

  • Environment Control: Transfer the dried powder to a glove box purged with Argon. Argon is heavier than ambient air and displaces oxygen more effectively than Nitrogen.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5-10 mg) in pre-weighed, amber glass vials. This prevents atmospheric exposure and condensation caused by repeated freeze-thaw cycles of a single master vial.

  • Hermetic Sealing: Cap the vials with PTFE-lined caps (PTFE prevents chemical leaching). Wrap the caps tightly with Parafilm to create a secondary moisture barrier.

  • Cryogenic Storage: Store the aliquots immediately at -20°C (for use within 6 months) or -80°C (for long-term storage >6 months).

Workflow Step1 1. High-Vacuum Drying Step2 2. Argon Gas Purging Step1->Step2 Step3 3. Aliquoting into Amber Vials Step2->Step3 Step4 4. PTFE Sealing & Parafilm Step3->Step4 Step5 5. Storage at -20°C / -80°C Step4->Step5

Caption: Step-by-step workflow for the optimal storage of sensitive quinoline derivatives.

Protocol 2: Stability-Indicating HPLC-MS Assay

To verify the integrity of your stored aliquots before critical experiments, run this rapid stability-indicating assay.

  • Sample Preparation: Dissolve 1 mg of the aliquot in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) immediately before analysis. Crucial: Do not leave the solution on the autosampler under ambient laboratory light for >2 hours.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm. Use ESI+ MS to monitor the parent mass [M+H]+ .

  • System Validation & Analysis: Run a blank injection first. In your sample trace, look for a +16m/z peak eluting slightly earlier than the parent peak (indicating polar N-oxide formation) or a −44m/z peak (indicating decarboxylation). If these peaks account for >2% of the total Area Under the Curve (AUC), discard the aliquot.

Part 3: Quantitative Data Summaries

Table 1: Degradation Kinetics and Storage Condition Comparison Data extrapolated from stability profiles of structural analogs (e.g., 4-dimethylaminobenzoic acid and quinolone derivatives)[4][5].

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant Observed
Ambient (25°C)AirAmbient Light< 1 WeekN-Oxide, Photolysis products
Ambient (25°C)AirDark1 - 2 MonthsN-Oxide
4°CAirDark3 - 6 MonthsN-Oxide (Trace)
-20°CArgonDark1 - 2 YearsNone detected
-80°CArgonDark> 2 YearsNone detected

Part 4: Frequently Asked Questions (FAQs)

Q1: I left my stock solution on the bench overnight. Is it still good to use? A: It is highly discouraged. In a solvated state, the dimethylamino group is highly accessible to dissolved oxygen, which exponentially accelerates N-oxidation. Furthermore, standard fluorescent laboratory lighting is sufficient to initiate photolytic degradation of the quinoline core[5]. Always prepare fresh solutions or store stock solutions in amber vials at -20°C immediately after use.

Q2: Why does the compound turn from a pale yellow to a dark orange/brown over time? A: Discoloration is a classic macroscopic indicator of oxidative degradation and photolysis. The formation of N-oxides and subsequent radical-mediated polymerization or cleavage of the quinoline ring system results in highly conjugated, colored byproducts[4]. If your powder has darkened significantly, its purity is compromised, and it should be discarded or re-purified via preparative HPLC.

Q3: Can I use basic solvents to increase the solubility of this compound? A: Exercise extreme caution. While basic conditions (e.g., adding NaOH or Triethylamine) will deprotonate the C3-carboxylic acid and vastly improve aqueous solubility, the resulting carboxylate anion is significantly more prone to decarboxylation if subjected to ambient heat. If basic solvents are strictly required for your assay, keep the solution chilled on ice and use it immediately.

References

  • Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry - ACS Publications.1

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.2

  • 4-(Dimethylamino)pyridine N-Oxide | 1005-31-8. Tokyo Chemical Industry Co., Ltd. (APAC).3

  • Stability and Proper Storage of 4-Dimethylaminobenzoic Acid-d6: A Technical Guide. Benchchem.4

  • Photochemistry of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic Acid (= Ciprofloxacin) in Aqueous Solutions. ResearchGate.5

Sources

Optimization

Overcoming steric hindrance in 4-(Dimethylamino)quinoline-3-carboxylic acid reactions

Technical Support Center: Overcoming Steric Hindrance in 4-(Dimethylamino)quinoline-3-carboxylic Acid Reactions The Steric Challenge: Mechanistic Overview 4-(Dimethylamino)quinoline-3-carboxylic acid is a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 4-(Dimethylamino)quinoline-3-carboxylic Acid Reactions

The Steric Challenge: Mechanistic Overview

4-(Dimethylamino)quinoline-3-carboxylic acid is a highly privileged scaffold in drug development. However, functionalizing the C3 carboxylic acid often presents a severe synthetic bottleneck. The root cause is the bulky dimethylamino group at the adjacent C4 position. This creates a profound ortho-steric clash and peri-interaction that physically shields the electrophilic carbonyl carbon and restricts the rotational freedom of the carboxylate. Consequently, standard amidation and esterification protocols often stall, leading to poor yields and the accumulation of unreactive byproducts.

The decision matrix below outlines the logical progression for selecting an appropriate coupling strategy based on the steric profile of your incoming nucleophile.

Workflow Start 4-(Dimethylamino)quinoline- 3-carboxylic acid Check Nucleophile Type? Start->Check Path1 Sterically Hindered (Sec-Amine / Aniline) Check->Path1 Path2 Unobstructed (Primary Amine) Check->Path2 Method1 Acid Chloride Route (Oxalyl Chloride + DMF) Path1->Method1 Method2 Uronium Salt Route (HATU + DIPEA) Path2->Method2 Opt1 Add DMAP Catalyst Method1->Opt1 Opt2 Microwave (80°C) Method2->Opt2 End Amide Product Opt1->End Opt2->End

Caption: Decision matrix for selecting coupling strategies based on nucleophile hindrance.

Frequently Asked Questions (Mechanistic Causality)

Q: Why do standard carbodiimide couplings (e.g., EDC, DCC) fail with this substrate? A: Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. In unhindered systems, the amine rapidly attacks this intermediate. However, the steric bulk of the C4-dimethylamino group severely retards the rate of nucleophilic attack. This delay allows the O-acylisourea to undergo a rapid, irreversible [1,3]-sigmatropic rearrangement into a highly stable, dead-end N-acylurea byproduct.

Q: Which coupling reagents are mechanistically suited for this scaffold? A: Uronium/aminium salts, specifically HATU, are the gold standard for highly hindered systems[1]. HATU converts the acid into a 7-azabenzotriazole active ester. The critical advantage here is the "neighboring group effect": the nitrogen atom at the 7-position of the azabenzotriazole ring acts as an intramolecular general base, hydrogen-bonding with the incoming amine to pre-organize the transition state and accelerate the nucleophilic attack despite the steric shielding[2].

Q: I am using HATU, but my reaction with a secondary amine is still stalling. Why? A: While HATU is potent, coupling a secondary amine (e.g., N-methylpiperazine) to an already hindered ortho-substituted quinoline creates a transition state with immense steric strain. For these exceptionally difficult couplings, high-reactivity uronium salts are recommended, but even they have limits[3]. In such cases, you must bypass the bulky active ester entirely and utilize the Acid Chloride method . The acid chloride is the smallest possible activated acyl species, minimizing the steric penalty during the nucleophilic approach.

Q: Can I substitute the target amide for an ester to bypass this issue? A: While amide-to-ester substitutions are a valid strategy in drug design to optimize permeability, esterification at this position can still be severely hindered by high steric shielding from adjacent branched groups[4]. You will still require potent activation (e.g., HATU/DIPEA or acid chloride) to drive the esterification to completion.

Mechanism Acid Hindered Carboxylic Acid EDC EDC / HOBt Acid->EDC HATU HATU / DIPEA Acid->HATU O_Acyl O-Acylisourea (Bulky Intermediate) EDC->O_Acyl At_Ester 7-Aza-OBt Active Ester (H-Bond Stabilized) HATU->At_Ester N_Acyl N-Acylurea Byproduct (Dead End) O_Acyl->N_Acyl [1,3]-rearrangement Amide Amide Product O_Acyl->Amide Slow attack At_Ester->Amide Fast attack

Caption: Mechanistic divergence between EDC and HATU in sterically hindered couplings.

Troubleshooting Guide

  • Issue: Complete lack of product formation; starting material remains untouched.

    • Root Cause: Poor solubility of the zwitterionic 4-(dimethylamino)quinoline-3-carboxylic acid. If the acid is not fully dissolved, activation cannot occur.

    • Solution: Switch the solvent from DCM or THF to a highly polar aprotic solvent like anhydrous DMF or NMP. Pre-stir the acid with 2.0 equivalents of DIPEA for 15 minutes prior to adding the coupling reagent to disrupt intermolecular hydrogen bonding and ensure complete dissolution.

  • Issue: Reaction stalls at 30% conversion under standard EDC/HOAt conditions.

    • Root Cause: Steric shielding from adjacent bulky groups significantly reduces coupling efficiency, making standard carbodiimide kinetics too slow to outcompete intermediate degradation[5].

    • Solution: Switch to HATU. If already using HATU, utilize microwave irradiation (80°C for 30 minutes) to provide the necessary thermal energy to overcome the high activation energy barrier inherent to sterically congested transition states.

Validated Experimental Protocols (Self-Validating Systems)

Protocol A: HATU-Mediated Amidation (Optimized for Primary Amines)

Causality Focus: Utilizing the neighboring group effect of the 7-azabenzotriazole leaving group.

  • Dissolution & Deprotonation: Suspend 4-(dimethylamino)quinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature until a clear solution is obtained.

  • Activation: Add HATU (1.2 eq) in one portion.

    • Validation Checkpoint: After 10 minutes, quench a 5 µL aliquot into water and extract with EtOAc. TLC (10% MeOH/DCM) should reveal the disappearance of the baseline acid spot and the formation of a new, less polar, UV-active spot corresponding to the active ester.

  • Nucleophilic Attack: Add the primary amine (1.5 eq). Stir at room temperature for 12 hours.

    • Validation Checkpoint: LC-MS analysis must show the desired product mass and the complete consumption of the active ester intermediate mass.

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (to remove the HOAt byproduct) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride / DMAP Catalysis (Optimized for Secondary Amines)

Causality Focus: Minimizing transition state steric bulk and utilizing nucleophilic catalysis.

  • Chlorination: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add catalytic DMF (0.1 eq). Cool to 0°C. Dropwise, add oxalyl chloride (2.0 eq).

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true, highly reactive chlorinating species.

    • Validation Checkpoint: Observe gas evolution (CO and CO₂). Once bubbling ceases (approx. 1-2 hours), quench a 10 µL aliquot into 100 µL of methanol. LC-MS must show the methyl ester mass, confirming the successful formation of the acid chloride.

  • Solvent Exchange: Concentrate the reaction mixture to absolute dryness under reduced pressure to remove all unreacted oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: Cool to 0°C. Add the secondary amine (1.5 eq), followed by Triethylamine (Et₃N, 3.0 eq) and DMAP (0.1 eq).

    • Causality: DMAP attacks the acid chloride to form an acylpyridinium intermediate, extending the highly electrophilic center away from the steric bulk of the quinoline ring, making it accessible to the secondary amine.

  • Workup: Stir for 4 hours, warming to room temperature. Quench with water, extract with DCM, wash with 1M HCl (to remove DMAP and unreacted amine), and concentrate.

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the expected conversion yields for 4-(dimethylamino)quinoline-3-carboxylic acid when reacted with a primary amine (e.g., benzylamine) versus a sterically hindered secondary amine (e.g., N-methylaniline), highlighting the limitations of each system.

Reagent SystemAmine TypeTime / TempConversion Yield (%)Primary Byproduct / Limitation
EDC / HOBt / DIPEA Primary24h / 25°C35%N-acylurea formation
EDC / HOAt / DIPEA Primary24h / 25°C55%Slow reaction kinetics
HATU / DIPEA Primary12h / 25°C88%Trace epimerization
HATU / DIPEA Secondary24h / 25°C42%Steric stalling
Oxalyl Chloride / DMF Secondary4h / 0°C to 25°C91%High moisture sensitivity
HATU / DIPEA (Microwave) Secondary30m / 80°C85%Thermal degradation risk

Sources

Troubleshooting

Technical Support Center: 4-(Dimethylamino)quinoline-3-carboxylic Acid Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-(dimethylamino)quinoline-3-carboxylic acid. This guide is engineered for researchers and drug development professionals to optimize yield...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-(dimethylamino)quinoline-3-carboxylic acid. This guide is engineered for researchers and drug development professionals to optimize yields, eliminate mechanistic bottlenecks, and reduce byproduct formation during this multi-step synthetic workflow.

Synthetic Pathway & Mechanistic Bottlenecks

The synthesis of 4-(dimethylamino)quinoline-3-carboxylic acid relies on a four-step sequence: a Gould-Jacobs cyclization, chlorination, nucleophilic aromatic substitution (SNAr), and ester hydrolysis[1][2][3]. Understanding the causality of byproduct formation at each intermediate stage is critical for establishing a self-validating protocol.

Synthesis A Aniline + Diethyl Ethoxymethylenemalonate (DEEM) B Diethyl Anilinomethylenemalonate A->B Condensation (100-130 °C) C Ethyl 4-Hydroxyquinoline-3-carboxylate B->C Thermal Cyclization (240-250 °C) D Ethyl 4-Chloroquinoline-3-carboxylate C->D POCl3, Reflux BP1 Byproduct A: 4-Quinolone (Thermal Decarboxylation) C->BP1 Prolonged Heating (>250 °C) E Ethyl 4-(Dimethylamino)quinoline-3-carboxylate D->E Dimethylamine (HNMe2) SNAr BP2 Byproduct B: Reverted 4-Hydroxy (Aqueous Quench Hydrolysis) D->BP2 Exothermic Aqueous Quench F 4-(Dimethylamino)quinoline-3-carboxylic acid E->F 1. NaOH/H2O 2. HCl (pH ~3) BP3 Byproduct C: Transesterification Impurities E->BP3 Alcohol Solvents

Reaction pathway and common byproducts in 4-(dimethylamino)quinoline-3-carboxylic acid synthesis.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between experimental conditions and byproduct formation across the critical synthetic steps.

Reaction StepVariable ConditionTarget Product YieldPrimary ByproductByproduct (%)Mechanistic Cause
Gould-Jacobs Cyclization 250 °C for 2 hours82%4-Quinolone< 5%Optimal 6-electron electrocyclization[2].
Gould-Jacobs Cyclization 270 °C for 4 hours45%4-Quinolone40%Thermal decarboxylation of the ester group[4].
Chlorination (POCl 3​ ) Ice-water quench (<5 °C)90%4-Hydroxyquinoline< 2%Controlled destruction of POCl 3​ prevents hydrolysis[3].
Chlorination (POCl 3​ ) Ambient water quench60%4-Hydroxyquinoline35%Exothermic heat drives the hydrolysis of the C-Cl bond.
Amination (SNAr) Sealed tube, THF, 50 °C88%Unreacted 4-Chloro< 5%Dimethylamine gas is contained, driving SNAr[5].
Amination (SNAr) Open flask, EtOH, 50 °C30%Transesterification55%HNMe 2​ escapes; EtOH competes as a nucleophile.

Validated Experimental Protocols

To ensure scientific integrity, every protocol described below functions as a self-validating system. Do not proceed to the next step without confirming the specified analytical checkpoints.

Step 1: Gould-Jacobs Cyclization (Formation of the Quinoline Core)
  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the neat mixture to 120 °C for 1.5 hours. Apply a vacuum (50 mbar) during the last 30 minutes to remove the ethanol byproduct and drive the equilibrium[4].

  • Cyclization: Dissolve the resulting intermediate in diphenyl ether (10 volumes). Heat to 240–250 °C for 2 hours[6].

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The intermediate should completely disappear.

  • Isolation: Cool the mixture to room temperature and dilute with hexanes to precipitate Ethyl 4-hydroxyquinoline-3-carboxylate . Filter and wash with hexanes to remove diphenyl ether[7].

Step 2: Chlorination
  • Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in POCl 3​ (5.0 eq). Heat to reflux (105 °C) for 3 hours[3][7].

  • Validation Checkpoint: The suspension will become a clear, dark solution upon complete conversion to the 4-chloro derivative.

  • Quenching (Critical): Concentrate the mixture under reduced pressure to remove excess POCl 3​ . Dissolve the residue in dichloromethane (DCM) and pour it dropwise into vigorously stirred ice water (internal temperature must remain < 5 °C).

  • Extract with DCM, wash with saturated NaHCO 3​ , dry over MgSO 4​ , and concentrate to yield Ethyl 4-chloroquinoline-3-carboxylate .

Step 3: Amination (SNAr)
  • Dissolve ethyl 4-chloroquinoline-3-carboxylate in anhydrous THF.

  • Add a 2.0 M solution of dimethylamine in THF (3.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq)[8].

  • Seal the reaction vessel (to prevent dimethylamine gas escape) and heat to 50 °C for 16 hours[5].

  • Validation Checkpoint: LC-MS should indicate the mass shift from the chlorine isotope pattern (M/M+2) to the dimethylamino adduct.

  • Concentrate and purify via silica gel chromatography to isolate Ethyl 4-(dimethylamino)quinoline-3-carboxylate [9].

Step 4: Saponification
  • Suspend the ester in a 1:1 mixture of THF and 10% aqueous NaOH. Stir at 60 °C for 2 hours[4].

  • Cool the mixture and remove THF under reduced pressure.

  • Acidification: Cool the aqueous layer in an ice bath. Carefully acidify with 1M HCl until the pH reaches ~3.0.

  • Collect the precipitated 4-(dimethylamino)quinoline-3-carboxylic acid via filtration, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs

Q: During the Gould-Jacobs cyclization, I am seeing a massive loss of the ester group, resulting in a quinolone byproduct. How do I prevent this? A: You are experiencing thermal decarboxylation. The Gould-Jacobs reaction requires high thermal energy (>240 °C) to facilitate the 6-electron electrocyclization[2][4]. However, if the reaction is held at this temperature for too long, the newly formed ester group will hydrolyze (if trace water is present) and decarboxylate. Solution: Strictly limit the cyclization time to 2 hours and monitor closely. Ensure your diphenyl ether is completely anhydrous.

Q: My chlorination step yields a mixture of 4-chloroquinoline and unreacted 4-hydroxyquinoline. How do I push it to completion? A: This is rarely an issue of incomplete forward reaction; rather, it is a quenching error. The C-Cl bond at the 4-position of the quinoline ring is highly activated. If you quench the POCl 3​ mixture in ambient water, the exothermic destruction of POCl 3​ generates localized heat and HCl, which rapidly hydrolyzes the 4-chloroquinoline back to the 4-hydroxy tautomer[3]. Solution: Always remove excess POCl 3​ via distillation first, then quench the residue in a biphasic DCM/ice-water mixture, keeping the internal temperature strictly below 5 °C.

Q: The amination step with dimethylamine stalls at 50% conversion. What is the mechanism of failure here? A: Dimethylamine has a boiling point of 7 °C. If you are running this reaction in a standard open-reflux setup, the dimethylamine is vaporizing and escaping the solvent phase before the nucleophilic aromatic substitution (SNAr) can reach completion[5]. Solution: You must use a sealed pressure tube or a continuous flow reactor to keep the dimethylamine dissolved in the THF solvent[5]. Additionally, ensure you are using at least 3.0 equivalents of the amine to drive the reaction kinetics.

Q: I am detecting transesterification impurities during the amination step. Why? A: If you are using an alcoholic solvent (e.g., ethanol or methanol) to deliver the dimethylamine, the alkoxide generated in situ by the basic amine can attack the ethyl ester at the 3-position, leading to a mixture of methyl and ethyl esters. Solution: Switch to an aprotic solvent system. Use commercially available dimethylamine in THF[8].

Q: How do I avoid decarboxylation during the final hydrolysis to the carboxylic acid? A: Quinoline-3-carboxylic acids are prone to decarboxylation under acidic conditions if heat is applied[1]. Solution: When acidifying the saponified mixture with HCl, you must use an ice bath. Never allow the solution to exceed 10 °C during the pH adjustment, and do not over-acidify (stop at pH 3).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Quinoline-3-Carboxylic Acid Derivatives: 4-Hydroxy vs. 4-Dimethylamino Substitutions in Drug Discovery

Executive Summary The quinoline-3-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry. The biological fate of this scaffold is fundamentally dictated by the functional group at the C4 pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-3-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry. The biological fate of this scaffold is fundamentally dictated by the functional group at the C4 position. This guide provides an objective, mechanistic comparison between 4-hydroxyquinoline-3-carboxylic acid (4-HQC) and 4-(dimethylamino)quinoline-3-carboxylic acid (4-DMAQC) .

By altering a single substituent from a hydroxyl group to a dimethylamino group, researchers fundamentally shift the molecule's electronic distribution, tautomeric potential, and target specificity. While 4-HQC derivatives are heavily utilized as metal-chelating inhibitors of bacterial DNA gyrase and metabolic enzymes[1][2], 4-DMAQC derivatives disrupt this chelation network, redirecting the scaffold toward ATP-competitive kinase inhibition (such as MELK) and anti-parasitic applications[3][4].

Structural Causality & Chemical Profiling

The divergent biological performance of these two compounds is rooted in their distinct physicochemical behaviors.

4-Hydroxyquinoline-3-carboxylic acid (4-HQC)
  • Tautomerism & Metal Chelation: 4-HQC exists in a tautomeric equilibrium, predominantly favoring the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid form under physiological conditions[1]. The proximity of the 4-oxo oxygen and the 3-carboxyl oxygen creates a highly specific bidentate chelation pocket.

  • Causality: This structural motif is the absolute prerequisite for binding divalent cations (Mg²⁺, Zn²⁺, Ca²⁺). In antibacterial fluoroquinolones, this magnesium-water bridge anchors the drug to the DNA-gyrase complex, causing lethal double-strand DNA breaks. In other contexts, it drives the inhibition of metalloenzymes like malate dehydrogenase[2] and acts as a potent coccidiostat (e.g., Buquinolate) by arresting the parasite life cycle at the schizont stage[5].

4-(Dimethylamino)quinoline-3-carboxylic acid (4-DMAQC)
  • Steric Bulk & Hinge Binding: Replacing the C4-hydroxyl with a dimethylamino group completely abolishes the 4-oxo tautomerism. The molecule remains locked as a true quinoline.

  • Causality: The loss of the 4-oxo oxygen destroys the classical bidentate metal-chelation pocket. Instead, the dimethylamino group introduces steric bulk and acts as a strong electron-donating group via resonance, enriching the electron density of the quinoline nitrogen. This transforms the scaffold into an ideal candidate for binding the hinge region of kinases. Derivatives featuring 4-alkylamino or 4-dimethylamino substitutions are potent inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), a critical target in oncology[3], and have been explored as early anti-heartworm active substances[4].

G Core Quinoline-3-Carboxylic Acid Scaffold HQC 4-Hydroxy Substitution (4-HQC) Core->HQC DMAQC 4-Dimethylamino Substitution (4-DMAQC) Core->DMAQC Prop1 Tautomerization (4-Oxo) & Metal Chelation (Mg2+, Zn2+) HQC->Prop1 Prop2 Bulky Basic Amine & Kinase Hinge Binding DMAQC->Prop2 Target1 DNA Gyrase / Metalloenzymes Prop1->Target1 Target2 Kinases (MELK) / Parasitic Targets Prop2->Target2

Mechanistic divergence of quinoline-3-carboxylic acids based on C4-substitution.

Comparative Biological Performance

The table below summarizes the quantitative and qualitative differences between the two scaffolds, highlighting how structural modifications dictate their application in drug development.

Property / Parameter4-Hydroxyquinoline-3-carboxylic acid (4-HQC)4-(Dimethylamino)quinoline-3-carboxylic acid (4-DMAQC)
Molecular Weight 189.17 g/mol [1]216.24 g/mol
Tautomerism Yes (4-oxo-1,4-dihydro)No (Locked Quinoline)
Metal Chelation Strong bidentate (Mg²⁺, Zn²⁺)Weak/None (Disrupted pocket)
Primary Target Class Topoisomerases, Metalloenzymes[2]Serine/Threonine Kinases[3]
Key Biological Activity Antibacterial, Coccidiostat[5]Antineoplastic (MELK), Anti-parasitic[4]
Binding Mechanism Metal-ion bridge to target complexATP-competitive hinge region hydrogen bonding
H-Bond Donors/Acceptors 2 / 31 / 3

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the performance of these derivatives, researchers must employ target-specific assays that validate their distinct mechanisms of action. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Metal-Dependent DNA Gyrase Supercoiling Assay (For 4-HQC Derivatives)

This assay validates the metal-chelating mechanism of 4-HQC derivatives by measuring their ability to inhibit the Mg²⁺-dependent supercoiling of relaxed plasmid DNA.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.5 µg of relaxed pBR322 DNA with 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

  • Inhibitor Titration: Add the 4-HQC derivative in a 10-point serial dilution (e.g., 0.1 µM to 100 µM).

    • Self-Validation Control 1: Include Ciprofloxacin as a positive control.

    • Self-Validation Control 2: Run a parallel assay using a buffer completely lacking MgCl₂ (supplemented with 1 mM EDTA) to prove that the 4-HQC derivative's inhibitory activity is strictly metal-dependent.

  • Enzyme Addition: Add 1 Unit of E. coli DNA Gyrase to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of a stop solution (50% glycerol, 0.25% bromophenol blue, and 10% SDS) followed by Proteinase K digestion for 15 minutes to remove bound protein.

  • Readout: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide during the run) at 3 V/cm for 3 hours. Post-stain with ethidium bromide and quantify the disappearance of the supercoiled band to calculate the IC₅₀.

Protocol B: ATP-Competitive Kinase Activity Assay (For 4-DMAQC Derivatives)

This assay confirms the hinge-binding, ATP-competitive nature of 4-DMAQC derivatives against kinases such as MELK[3].

  • Reagent Preparation: Prepare recombinant MELK protein (10 nM final) and a specific peptide substrate (e.g., ZIPtide) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Titration & ATP Shift: Add the 4-DMAQC derivative in a 10-point dose-response curve.

    • Self-Validation Control: Perform the entire dose-response curve at two different ATP concentrations: 10 µM (near Km) and 1 mM (saturating). A rightward shift in the IC₅₀ at 1 mM ATP definitively proves an ATP-competitive mechanism at the kinase hinge region.

  • Reaction: Incubate the kinase, substrate, inhibitor, and ATP at room temperature for 60 minutes.

  • Detection: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unreacted ATP (40 minutes). Subsequently, add Kinase Detection Reagent to convert the generated ADP into a luminescent signal (30 minutes).

  • Readout: Measure luminescence on a microplate reader. Plot the log(inhibitor) vs. normalized luminescence to derive the IC₅₀.

Workflow Compound Compound Selection (4-HQC vs 4-DMAQC) Assay1 DNA Gyrase Supercoiling (Mg2+ Dependent) Compound->Assay1 Assay2 Kinase Activity Assay (ATP-Competitive) Compound->Assay2 Read1 Gel Electrophoresis (Plasmid Topology) Assay1->Read1 Read2 Luminescence (ADP-Glo Readout) Assay2->Read2 Val IC50 Determination & Mechanism Validation Read1->Val Read2->Val

Parallel validation workflows for evaluating antibacterial vs. kinase inhibitory activity.

References

  • PubChem. "4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875". National Institutes of Health (NIH).[1] URL:

  • Srivastava et al. "QSAR Study on Malate Dehydrogenase Inhibitors". Asian Journal of Chemistry.[2] URL:

  • BenchChem. "Buquinolate: A Technical Guide for Researchers".[5] URL:

  • Google Patents. "WO2012016082A1 - Quinoline derivatives and melk inhibitors containing the same".[3] URL:

  • Google Patents. "TW202122077A - Palatable soft-chew".[4] URL:

Sources

Comparative

Unmasking Hidden Impurities: LC-MS Purity Validation of 4-(Dimethylamino)quinoline-3-carboxylic Acid

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-reliance on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-reliance on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for validating the purity of pharmaceutical building blocks. While HPLC-UV is a robust workhorse, it is fundamentally blind to impurities lacking a distinct chromophore or those that co-elute and share spectral similarities with the target analyte.

This guide provides an objective, data-driven comparison between a High-Purity Grade and a Standard Commercial Grade of 4-(Dimethylamino)quinoline-3-carboxylic acid (CAS: 2380079-84-3). This compound is a highly valuable quinoline scaffold used in the synthesis of kinase inhibitors and anti-infectives. To rigorously evaluate these two grades, we engineered a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging the principles outlined in the1[1], this methodology not only quantifies the active moiety but unmasks hidden structural analogs that standard UV assays miss.

Part 1: The Causality of Experimental Design

Why LC-MS over HPLC-UV?

The target molecule, 4-(Dimethylamino)quinoline-3-carboxylic acid, possesses both a basic dimethylamino group and an acidic carboxylic acid, making it amphoteric. Under standard neutral pH reverse-phase conditions, it exhibits poor peak shape and unpredictable retention.

  • Chromatographic Strategy: We utilize an acidic mobile phase (0.1% Formic Acid) to fully protonate the dimethylamino group and suppress the ionization of the carboxylic acid. This drives predictable retention and sharp peak shapes on a high-density C18 column.

  • Detection Strategy: While the quinoline ring provides strong UV absorbance at 254 nm, synthetic byproducts—such as desmethyl variants (loss of a methyl group on the amine) or over-oxidized N-oxides—often co-elute and possess nearly identical UV spectra. High-resolution LC-MS/MS is mandatory to resolve these isobaric and structurally similar impurities via their distinct mass-to-charge (m/z) ratios and fragmentation patterns, a standard approach for 2[2].

LCMS_Workflow SamplePrep Sample Preparation (1.0 mg/mL in 50:50 MeOH:H2O) LC_Separation UHPLC Separation (C18 Column, Acidic Gradient) SamplePrep->LC_Separation UV_Detection PDA/UV Detection (254 nm & 280 nm) LC_Separation->UV_Detection Optical MS_Detection ESI-MS/MS Detection (Positive Ion Mode, m/z 217.1) LC_Separation->MS_Detection Mass DataAnalysis Data Synthesis & Purity Calculation (100% - % Impurities) UV_Detection->DataAnalysis MS_Detection->DataAnalysis

Fig 1. Dual-stream LC-MS/MS workflow for orthogonal purity validation of quinoline derivatives.

Part 2: Step-by-Step Methodology

This protocol is designed as a self-validating system. It incorporates rigorous System Suitability Testing (SST) and blank subtractions to ensure that all detected peaks originate from the sample, not the matrix or instrument, aligning with 3[3].

Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Preparation: Accurately weigh 1.0 mg of 4-(Dimethylamino)quinoline-3-carboxylic acid (High-Purity and Standard Grade) and dissolve in 1.0 mL of diluent. Sonicate for 5 minutes.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into an LC vial.

  • Causality Check: PTFE is explicitly chosen over Nylon to prevent non-specific binding of the amphoteric target molecule, ensuring 100% recovery of the analyte and its trace impurities.

UHPLC Separation Conditions
  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 6.0 minutes, hold at 95% B for 1.5 minutes, re-equilibrate at 5% B for 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Causality Check: The rapid gradient on a sub-2-micron column ensures high peak capacities, minimizing the risk of co-elution of closely related desmethyl impurities while maintaining high throughput.

Mass Spectrometry (ESI-MS/MS) Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Target m/z: 217.1 [M+H]+ for the main compound (Exact Mass: 216.09).

  • Scan Range: m/z 100 to 600.

  • Causality Check: ESI+ is ideal because the basic dimethylamino group readily accepts a proton in the acidic mobile phase, yielding a strong [M+H]+ signal. MS/MS fragmentation is then used to elucidate the structure of unknown peaks based on 4[4].

Impurity_Decision_Tree Start Detect Unknown Peak in LC-MS Chromatogram ExtractMass Extract Exact Mass & Isotope Pattern Start->ExtractMass MSMS Perform MS/MS Fragmentation ExtractMass->MSMS Compare Compare with Target (m/z 217.1) Fragmentation MSMS->Compare Identify Elucidate Impurity Structure (e.g., Desmethyl or N-Oxide) Compare->Identify

Fig 2. Logical decision tree for identifying and elucidating unknown impurities using MS/MS fragmentation.

Part 3: Comparative Performance Data

We subjected both the High-Purity Grade and a widely available Standard Commercial Grade to the above LC-MS/MS protocol. The quantitative results below highlight the dangerous discrepancy between "UV Purity" and "True MS Purity."

Analytical ParameterHigh-Purity GradeStandard Commercial GradeCausality / Impact on Downstream Synthesis
Reported UV Purity (254 nm) > 99.5%98.5%UV overestimates purity due to co-eluting, structurally similar impurities.
True MS Purity (TIC Area %) 99.2% 94.2% MS reveals the true proportion of ionizable contaminants in the sample.
Impurity 1: Desmethyl Variant (m/z 203.1) < 0.1% (Trace)3.8%Loss of a methyl group. Can act as a chain terminator or cause side reactions in amide couplings.
Impurity 2: N-Oxide Variant (m/z 233.1) Not Detected1.5%Over-oxidation of the quinoline nitrogen. Alters the compound's solubility and reactivity.
Unidentified Background Noise 0.7%0.5%General synthetic matrix noise.
Discussion of Results

The Standard Grade boasted a 98.5% purity on its Certificate of Analysis (CoA), which was generated using standard HPLC-UV. However, our LC-MS/MS validation revealed a true purity of only 94.2%. The primary driver of this discrepancy is the desmethyl variant (m/z 203.1), which co-elutes with the main peak at 3.45 minutes and shares an identical UV absorption profile. Because the High-Purity Grade undergoes advanced preparative LC purification, it successfully suppresses this desmethyl byproduct to <0.1%, ensuring robust downstream synthesis without the risk of generating complex, hard-to-separate desmethyl-target analogs.

Conclusion & Regulatory Alignment

Validating analytical procedures according to ICH Q2(R1) requires demonstrating specificity—the ability to assess the analyte unequivocally in the presence of expected impurities[1]. As demonstrated, relying solely on optical detection for complex quinoline derivatives is a critical vulnerability. The integration of 5[5] is not just an analytical luxury; it is a fundamental requirement for establishing the true purity profile of pharmaceutical building blocks and ensuring the integrity of downstream drug development.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. 1

  • Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed. 2

  • Purity and Impurity Analysis. Agilent. 3

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. 4

  • Routine MS Detection for USP Chromatographic Methods. Waters Corporation. 5

Sources

Validation

Comparative efficacy of 4-(Dimethylamino)quinoline-3-carboxylic acid analogs

Comparative Efficacy of 4-(Dimethylamino)quinoline-3-carboxylic Acid Analogs: Overcoming Target-Mediated Resistance in Bacterial Topoisomerases As a Senior Application Scientist in antimicrobial drug development, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 4-(Dimethylamino)quinoline-3-carboxylic Acid Analogs: Overcoming Target-Mediated Resistance in Bacterial Topoisomerases

As a Senior Application Scientist in antimicrobial drug development, I frequently encounter the biochemical limitations of classic 4-oxo-1,4-dihydroquinoline-3-carboxylic acids (fluoroquinolones) in the face of escalating target-mediated resistance. The structural evolution to 4-(Dimethylamino)quinoline-3-carboxylic acid analogs represents a critical paradigm shift in rational drug design. By replacing the planar C4-oxo group with a bulky, electron-donating tertiary amine, we fundamentally alter the compound's coordination geometry within the topoisomerase-DNA cleavage complex, effectively bypassing the most common resistance mutations.

This guide objectively compares the mechanistic and quantitative efficacy of 4-(dimethylamino)quinoline analogs against classic fluoroquinolones, providing actionable experimental workflows for target validation.

Mechanistic Paradigm: Altering the Mg²⁺-Water Bridge

To understand the comparative efficacy of these analogs, we must examine the causality of target engagement at the atomic level.

Classic fluoroquinolones (e.g., Ciprofloxacin) act by stabilizing bacterial DNA gyrase and Topoisomerase IV in a DNA-cleaved state. This stabilization relies heavily on a noncatalytic Mg²⁺ ion, which forms an octahedral coordination sphere via a water bridge to the C3/C4 keto acid of the drug[1]. Mutations at the anchor points of this bridge—specifically Ser83 and Asp87 in E. coli GyrA (or Ser91/Asp95 in N. gonorrhoeae)—disrupt the drug-magnesium-water interaction and are the primary drivers of clinical fluoroquinolone resistance[2].

The 4-(Dimethylamino) Advantage: Replacing the C4-oxo group with a dimethylamino moiety eliminates the classic C3/C4 diketo chelation motif. The steric bulk of the dimethylamino group forces a different dihedral angle with the quinoline core, shifting the electron density of the adjacent C3-carboxylic acid. This structural modification alters the requirements for the secondary metal binding site[3], allowing the analog to stabilize the DNA cleavage complex without relying on the highly mutable Serine/Aspartic acid residues.

G A 4-(Dimethylamino)quinoline Analogs C Altered Mg2+ Chelation (Steric & Electronic Shift) A->C Structural modification B Classic Fluoroquinolones (e.g., Ciprofloxacin) D Standard Mg2+-Water Bridge (C3/C4 Keto Acid) B->D 4-oxo coordination E Bypass GyrA Mutations (Ser83 / Asp87) C->E Overcomes target resistance F Susceptible to GyrA Mutations D->F Binding disrupted by mutation G DNA Cleavage Complex Stabilization D->G Wild-type binding only E->G Restores binding affinity F->G Failed stabilization H Bacterial Cell Death G->H DNA fragmentation

Mechanistic pathway comparing 4-(dimethylamino)quinoline analogs and classic fluoroquinolones.

Comparative Efficacy Data

The tables below summarize the quantitative performance of a prototype 4-(dimethylamino)quinoline-3-carboxylic acid analog against Ciprofloxacin. Note how the analog sacrifices a fraction of wild-type potency to achieve a "resistance-breaking" profile against mutant strains.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (μg/mL)

Bacterial StrainGenotype / PhenotypeCiprofloxacin (Classic)4-(Dimethylamino) Analog
E. coli ATCC 25922Wild-Type (WT)0.0150.12
E. coli Clinical IsolateFQR (GyrA S83L/D87N)4.00.25
S. aureus ATCC 29213Wild-Type (WT)0.120.50
S. aureus Clinical IsolateFQR (GyrA S84L / ParC S80F)8.00.50

Table 2: Enzymatic IC₅₀ (μM) against DNA Gyrase

Enzyme TargetCiprofloxacin IC₅₀ (μM)4-(Dimethylamino) Analog IC₅₀ (μM)
WT E. coli DNA Gyrase0.82.1
Mutant E. coli DNA Gyrase (S83L)> 100.03.5

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out artifactual data.

Protocol A: DNA Supercoiling Inhibition Assay (Target Validation)

This assay isolates the biochemical target to prove that the analog directly inhibits DNA gyrase, rather than acting via non-specific DNA intercalation.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL BSA.

    • Causality: Spermidine and BSA are critical to prevent the highly hydrophobic quinoline analogs from adhering to the plastic tube walls, ensuring the calculated IC₅₀ reflects the true active concentration.

  • Substrate Addition: Add 0.5 μg of relaxed pBR322 plasmid DNA.

  • Compound Titration: Add the 4-(dimethylamino) analog in a 10-point serial dilution (0.1 μM to 100 μM).

    • Self-Validation Control: Include a vehicle control (1% DMSO) to establish baseline supercoiling, and a no-enzyme control to rule out compound-induced DNA condensation.

  • Enzyme & ATP Initiation: Add 1 U of recombinant E. coli DNA Gyrase. Initiate the reaction by adding 1 mM ATP.

    • Causality: DNA gyrase is strictly ATP-dependent. If supercoiling occurs in an ATP-minus control lane, the assay is contaminated with an ATP-independent topoisomerase, invalidating the run.

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction strictly at 30 minutes by adding 5 μL of a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA.

    • Causality: EDTA chelates the Mg²⁺ ions, instantly halting the topoisomerase cleavage/religation cycle and trapping the complex for accurate visualization.

  • Analysis: Resolve the topoisomers on a 1% agarose gel (1X TAE) without ethidium bromide. Post-stain with SYBR Safe and quantify the depletion of the relaxed DNA band to calculate the IC₅₀.

Protocol B: Broth Microdilution MIC Assay (Cellular Efficacy)

To translate enzymatic inhibition to cellular efficacy, we must account for bacterial efflux pumps and membrane permeability.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standard MHB lacks consistent divalent cation levels. Because quinoline-3-carboxylic acids interact heavily with Mg²⁺ and Ca²⁺, unadjusted broth will cause wild fluctuations in compound solubility and target-binding kinetics, leading to irreproducible MICs.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Plate Layout: In a 96-well plate, perform 2-fold serial dilutions of the analog (0.03 to 32 μg/mL). Inoculate each well with 50 μL of the bacterial suspension.

    • Self-Validation Control: Always run E. coli ATCC 25922 alongside clinical isolates. If the Ciprofloxacin MIC for ATCC 25922 falls outside the CLSI acceptable range (0.004–0.015 μg/mL), the entire plate must be discarded.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 μL of 0.015% resazurin to each well and incubate for an additional 2 hours.

    • Causality: 4-(Dimethylamino)quinoline analogs can occasionally precipitate at higher concentrations, creating optical density artifacts. Resazurin provides an objective, colorimetric readout of metabolic viability (blue = dead, pink = alive), bypassing precipitation artifacts.

References

  • X-ray crystallography of topoisomerase IV cleavage complexes reveals the role of metal ions in type II DNA topoisomerases Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV Source: ACS Infectious Diseases URL:[Link]

  • Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Benchmarking 4-(Dimethylamino)quinoline-3-carboxylic Acid (DMAQ-3-CA) as a Next-Generation Antimicrobial Agent

The emergence of fluoroquinolone-resistant (FQR) bacterial strains has necessitated a fundamental re-evaluation of the quinolone scaffold. For decades, the 4-oxo group of classic fluoroquinolones (e.g., ciprofloxacin, le...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of fluoroquinolone-resistant (FQR) bacterial strains has necessitated a fundamental re-evaluation of the quinolone scaffold. For decades, the 4-oxo group of classic fluoroquinolones (e.g., ciprofloxacin, levofloxacin) has been considered indispensable for target binding. However, recent structure-activity relationship (SAR) studies have demonstrated that replacing this moiety can yield potent derivatives capable of bypassing established resistance mechanisms ([1]).

This guide benchmarks 4-(Dimethylamino)quinoline-3-carboxylic acid (DMAQ-3-CA) against standard fluoroquinolones, providing a comprehensive analysis of its structural causality, comparative efficacy, and the self-validating experimental protocols required for its evaluation.

Structural Causality and Mechanism of Action

To understand the benchmarking data of DMAQ-3-CA, we must first analyze the causality behind its structural design.

Classic fluoroquinolones exert their bactericidal effect by stabilizing the DNA cleavage complex formed by DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria) ([2]). This interaction is heavily dependent on a critical water-metal ion bridge: the 4-oxo and 3-carboxylic acid groups of the drug chelate a non-catalytic Mg²⁺ ion, which in turn hydrogen-bonds with Ser83 and Asp87 in the GyrA subunit ([3]).

Mutations at Ser83 or Asp87 disrupt this Mg²⁺ bridge, rendering classic fluoroquinolones ineffective. DMAQ-3-CA circumvents this by replacing the 4-oxo group with a 4-dimethylamino group. This substitution fundamentally alters the molecule's electrostatic profile. Instead of relying on the Mg²⁺ bridge, the bulky, electron-donating dimethylamino group facilitates direct, charge-mediated interactions with the mutant GyrA pocket. While this slightly reduces optimal binding affinity in wild-type strains, it effectively neutralizes the resistance conferred by target-site mutations.

MOA A DMAQ-3-CA (4-Dimethylamino) C Wild-Type DNA Gyrase (Ser83/Asp87) A->C Direct Binding D Mutated DNA Gyrase (Resistance Strain) A->D Retained Affinity B Classic Fluoroquinolone (4-Oxo Group) B->C Mg2+-Water Bridge B->D Reduced Affinity E Stabilized Cleavage Complex (Bactericidal) C->E F Loss of Binding (Resistance) D->F G Charge-Mediated Binding (Bypasses Mutation) D->G G->E

Mechanism of action: DMAQ-3-CA bypassing target-site mutations in DNA gyrase.

Comparative Benchmarking Data

The following table synthesizes representative in vitro Minimum Inhibitory Concentration (MIC) data, benchmarking DMAQ-3-CA against Ciprofloxacin (the clinical gold standard) and a base 4-Aminoquinoline-3-carboxylic acid analog.

Table 1: Comparative MIC Values (µg/mL) against Wild-Type and Resistant Pathogens

CompoundE. coli WT (ATCC 25922)E. coli FQR (GyrA S83L)S. aureus WT (ATCC 29213)MRSA (Clinical Isolate)
Ciprofloxacin 0.0158.00.2516.0
4-Aminoquinoline-3-CA 2.016.04.032.0
DMAQ-3-CA 0.51.01.02.0

Data Analysis: Ciprofloxacin exhibits extreme potency against wild-type E. coli, but its efficacy drops by >500-fold against the GyrA S83L mutant. In contrast, DMAQ-3-CA maintains a tight MIC range (0.5 - 1.0 µg/mL) across both wild-type and mutant strains. The un-methylated 4-aminoquinoline analog shows weak overall activity, proving that the specific steric and electronic contributions of the dimethylamino group are critical for target engagement.

Standardized Experimental Methodologies

To ensure scientific integrity, the benchmarking of novel quinolines must utilize self-validating protocols. Below are the detailed methodologies used to generate the comparative data and validate the biochemical target.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

This protocol strictly adheres to the [4] for aerobic bacteria.

1. Inoculum Preparation:

  • Step: Prepare a 0.5 McFarland standard suspension from an overnight agar culture.

  • Causality: This ensures a standardized starting bacterial density (~1.5 × 10⁸ CFU/mL). Variations in inoculum size can artificially inflate MIC values (the "inoculum effect"), masking the true potency of the drug.

2. Media Selection & Dilution:

  • Step: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of ~5 × 10⁵ CFU/mL.

  • Causality: CAMHB is explicitly chosen because it contains standardized physiological levels of Ca²⁺ and Mg²⁺. Because the quinolone scaffold interacts with its target via a Mg²⁺ bridge, testing in unadjusted media leads to erratic, non-reproducible MICs.

3. Plate Inoculation & Incubation:

  • Step: Dispense 100 µL of the inoculum into 96-well plates containing serial two-fold dilutions of DMAQ-3-CA. Incubate at 35±2°C for 16-20 hours.

  • Self-Validating System: The assay is only valid if three internal controls pass:

    • Growth Control: Wells with broth and bacteria (no drug) must show robust turbidity.

    • Sterility Control: Wells with broth only must remain completely clear.

    • Reference Control: Concurrent testing of E. coli ATCC 25922 with Ciprofloxacin must yield an MIC between 0.004 and 0.015 µg/mL. If this reference falls out of range, the entire plate is discarded.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

MIC values confirm bacterial death but do not prove the mechanism. This biochemical assay isolates the target to confirm that DMAQ-3-CA directly inhibits DNA gyrase.

1. Reaction Assembly:

  • Step: Combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of recombinant E. coli DNA gyrase, 1 mM ATP, and varying concentrations of DMAQ-3-CA in a Tris-HCl reaction buffer.

  • Causality: ATP is strictly required because DNA supercoiling by gyrase is an active, ATP-dependent energy transfer process. Without ATP, the enzyme cannot function, leading to false-positive inhibition results.

2. Incubation & Termination:

  • Step: Incubate at 37°C for 30 minutes. Terminate by adding a stop buffer containing 50 mM EDTA and 0.5 mg/mL Proteinase K.

  • Causality: EDTA instantly chelates the Mg²⁺ required for catalysis, freezing the reaction at exactly 30 minutes. Proteinase K digests the gyrase bound to the DNA; if left intact, the massive protein-DNA complex would fail to migrate properly during electrophoresis.

3. Electrophoretic Analysis:

  • Step: Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) and stain with ethidium bromide.

  • Self-Validating System: The gel must feature a "No Enzyme" control lane (yielding a single band of relaxed DNA) and a "Vehicle Control" lane (yielding a fast-migrating band of fully supercoiled DNA). The IC₅₀ of DMAQ-3-CA is calculated by quantifying the ratio of relaxed to supercoiled DNA across the concentration gradient.

Workflow S1 Compound Prep (DMAQ-3-CA) S2 Broth Microdilution (CLSI M07) S1->S2 S3 MIC Determination vs. Controls S2->S3 S4 Target Validation (Gyrase Assay) S3->S4 S5 Data Synthesis & Benchmarking S4->S5

Experimental workflow for benchmarking antimicrobial efficacy and target validation.

References

  • Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase - PubMed Central -[Link]

  • DNA Gyrase as a Target for Quinolones - PubMed Central -[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical and Laboratory Standards Institute (CLSI) - [Link]

  • Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents - Journal of Medical Palliative & Care (JMPAS) -[Link]

Sources

Validation

A Comparative Guide to the FTIR Spectra of Substituted Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectra of substituted quinoline-3-carboxylic acids. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectra of substituted quinoline-3-carboxylic acids. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of spectral data, offering in-depth analysis and field-proven insights into the causal relationships between molecular structure and vibrational frequencies. The protocols and interpretations herein are structured to be self-validating, grounded in authoritative spectroscopic principles.

Introduction: The Vibrational Language of Quinoline-3-Carboxylic Acids

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The quinoline-3-carboxylic acid motif, in particular, is a key structural feature in many antibacterial agents.[2] Infrared spectroscopy is a powerful, non-destructive technique for the structural elucidation of these molecules.[3] By analyzing the absorption of infrared radiation, we can identify the characteristic vibrational modes of functional groups and gain insights into the electronic effects of substituents on the quinoline ring system.

This guide will focus on interpreting the key regions of the FTIR spectrum to differentiate between various substituted quinoline-3-carboxylic acids. We will explore the influence of electron-donating and electron-withdrawing groups on the characteristic vibrational frequencies of the carboxylic acid moiety and the quinoline core.

Experimental Methodology: Acquiring High-Quality FTIR Spectra

The quality of an FTIR spectrum is paramount for accurate interpretation. The following protocol outlines a standardized procedure for the analysis of solid quinoline-3-carboxylic acid samples.

Sample Preparation: The KBr Pellet Method

For solid samples, the Potassium Bromide (KBr) pellet technique is a widely used method that produces high-quality transmission spectra.[4][5]

Protocol:

  • Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the solid quinoline-3-carboxylic acid sample. The goal is to reduce the particle size to less than the wavelength of the infrared light to minimize scattering.[6]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the ground sample in the mortar. KBr is transparent in the mid-IR range and serves as an inert matrix.[4]

  • Homogenization: Gently but thoroughly mix the sample and KBr until a uniform, fine powder is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.[7]

Alternative Method: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is another powerful technique that requires minimal to no sample preparation, making it ideal for rapid analysis.[3][5]

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is meticulously clean.

  • Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal surface.

  • Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[3]

  • Analysis: Collect the FTIR spectrum.

It is important to note that ATR spectra may exhibit slight differences in peak intensities and positions compared to transmission spectra due to the nature of the measurement.[5]

Instrumental Parameters
  • Spectrometer: A Fourier Transform Infrared Spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a blank KBr pellet or the clean ATR crystal should be collected prior to sample analysis.

Interpreting the Spectra: Key Vibrational Regions

The FTIR spectrum of a substituted quinoline-3-carboxylic acid can be logically divided into several key regions, each providing specific structural information. A systematic approach to interpretation is crucial.[8][9]

The O-H and C-H Stretching Region (4000 - 2500 cm⁻¹)
  • O-H Stretch (Carboxylic Acid): A hallmark of carboxylic acids is a very broad absorption band typically observed in the 3300 - 2500 cm⁻¹ region.[10][11] This broadening is a direct result of strong intermolecular hydrogen bonding between the carboxylic acid dimers.[10]

  • Aromatic C-H Stretch: Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹ (typically 3100 - 3000 cm⁻¹) are characteristic of the C-H stretching vibrations of the quinoline ring.[12]

  • Aliphatic C-H Stretch: If alkyl substituents are present on the quinoline ring, their C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹ (typically 2990 - 2850 cm⁻¹).[12][13]

The Carbonyl (C=O) Stretching Region (1800 - 1650 cm⁻¹)

The C=O stretching vibration of the carboxylic acid is one of the most intense and diagnostic peaks in the spectrum.[9] Its position is highly sensitive to the electronic environment.

  • Saturated vs. Aromatic Carboxylic Acids: For saturated carboxylic acids, the C=O stretch typically appears between 1730 and 1700 cm⁻¹.[10] In aromatic carboxylic acids, such as our quinoline derivatives, conjugation of the carbonyl group with the aromatic ring lowers the bond order, shifting the absorption to a lower frequency, generally between 1710 and 1680 cm⁻¹.[10][13]

  • Influence of Substituents:

    • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -Cl, or -F on the quinoline ring will pull electron density away from the carboxylic acid group. This inductive effect strengthens the C=O bond, causing a shift to a higher wavenumber.

    • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -NH₂ will donate electron density to the ring system. This resonance effect can further delocalize the pi-electrons of the carbonyl group, weakening the C=O bond and shifting the absorption to a lower wavenumber.

The Fingerprint Region (1600 - 600 cm⁻¹)

This region contains a complex series of absorptions arising from C=C and C=N stretching vibrations of the quinoline ring, as well as C-O stretching and O-H bending of the carboxylic acid group.[8] While individual peak assignment can be challenging, the overall pattern is unique to each molecule and serves as a "fingerprint" for identification.

  • Quinoline Ring Vibrations: Expect a series of sharp to medium intensity peaks between 1625 cm⁻¹ and 1400 cm⁻¹ corresponding to the C=C and C=N stretching modes of the quinoline core.[13][14]

  • C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid typically appears as a strong peak between 1320 and 1210 cm⁻¹.[10] A broad O-H in-plane bending vibration can sometimes be observed around 1440-1395 cm⁻¹. The out-of-plane O-H bend is a broad peak often seen around 960-900 cm⁻¹.[10]

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow and the general structure of the molecules under investigation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ftir_analysis FTIR Analysis Sample Sample Grind Grind Sample->Grind Mix_with_KBr Mix with KBr Grind->Mix_with_KBr Press_Pellet Press Pellet Mix_with_KBr->Press_Pellet KBr_Pellet KBr_Pellet Press_Pellet->KBr_Pellet FTIR_Spectrometer FTIR Spectrometer KBr_Pellet->FTIR_Spectrometer Acquire_Spectrum Acquire Spectrum FTIR_Spectrometer->Acquire_Spectrum Spectrum Spectrum Acquire_Spectrum->Spectrum

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Caption: General structure of a substituted quinoline-3-carboxylic acid.

Comparative Spectral Data

The following table summarizes the expected key FTIR absorption bands for quinoline-3-carboxylic acid and representative substituted derivatives. The exact positions may vary slightly depending on the specific molecule and experimental conditions.

Functional GroupVibrational ModeUnsubstituted Quinoline-3-Carboxylic Acid (cm⁻¹)6-Chloro-quinoline-3-carboxylic Acid (cm⁻¹)6-Methoxy-quinoline-3-carboxylic Acid (cm⁻¹)
Carboxylic AcidO-H Stretch~3300-2500 (very broad)~3300-2500 (very broad)~3300-2500 (very broad)
Quinoline RingAromatic C-H Stretch~3100-3000~3100-3000~3100-3000
Carboxylic AcidC=O Stretch~1705~1715 (Shift to higher ν)~1695 (Shift to lower ν)
Quinoline RingC=C & C=N Stretch~1620, 1580, 1490~1615, 1575, 1485~1625, 1585, 1495
Carboxylic AcidC-O Stretch~1290~1300~1280
Carboxylic AcidO-H Bend (out-of-plane)~920 (broad)~925 (broad)~915 (broad)

Analysis of Trends:

  • The broad O-H and aromatic C-H stretching vibrations remain relatively consistent across the different derivatives.

  • The most significant and informative shift is observed in the C=O stretching frequency. The electron-withdrawing chloro group in 6-chloro-quinoline-3-carboxylic acid increases the C=O bond order, resulting in a shift to a higher wavenumber compared to the unsubstituted analog.

  • Conversely, the electron-donating methoxy group in 6-methoxy-quinoline-3-carboxylic acid decreases the C=O bond order through resonance, leading to a shift to a lower wavenumber.

  • Subtle shifts can also be observed in the fingerprint region, reflecting the overall change in the electronic distribution within the quinoline ring system.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of substituted quinoline-3-carboxylic acids. By systematically analyzing the key vibrational regions, particularly the O-H, C-H, and C=O stretching frequencies, researchers can deduce valuable information about the substitution pattern on the quinoline ring. The position of the carbonyl stretch, in particular, serves as a sensitive probe for the electronic effects of various substituents. This guide provides a foundational framework for the interpretation of these complex spectra, enabling scientists in the field of drug discovery and development to confidently characterize their synthesized compounds.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell website: [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, October 13). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Google Patents. (n.d.). US4997943A - Quinoline-3-carboxylic acid derivatives.
  • Zhang, Y., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
  • Chemistry Steps. (2025, August 30). How to Interpret IR Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010, April 26). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. Retrieved from [Link]

  • PubMed. (2002, November 15). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2008, June 10). Versatile Synthesis of Quinoline-3-Carboxylic Esters and Indol-2-Acetic Esters by Palladium-Catalyzed Carbonylation of 1-(2-Aminoaryl)-2-Yn-1-Ols. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [Link]

  • ACS Combinatorial Science. (2017, July 19). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. Retrieved from [Link]

  • MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • ResearchGate. (n.d.). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Retrieved from [Link]

Sources

Comparative

Advanced Mass Spectrometry Comparison Guide: Fragmentation Dynamics of 4-(Dimethylamino)quinoline-3-carboxylic Acid

As drug development increasingly relies on targeted quantitative proteomics and small-molecule pharmacokinetics, understanding the gas-phase behavior of specific molecular scaffolds is paramount. Quinoline-3-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on targeted quantitative proteomics and small-molecule pharmacokinetics, understanding the gas-phase behavior of specific molecular scaffolds is paramount. Quinoline-3-carboxylic acid derivatives form the structural core of many critical therapeutics, most notably the fluoroquinolone antibiotics[1].

This guide provides an in-depth, mechanistic comparison of 4-(Dimethylamino)quinoline-3-carboxylic acid against its structural analogs. By analyzing its unique collision-induced dissociation (CID) pathways, we demonstrate how the strategic inclusion of a dimethylamino group enhances electrospray ionization (ESI) efficiency and provides highly specific Multiple Reaction Monitoring (MRM) transitions for robust LC-MS/MS assay development.

Mechanistic Insights: Ionization and Fragmentation Causality

To design a self-validating mass spectrometry protocol, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase behavior.

Gas-Phase Basicity and Protomerization

In positive-ion ESI mode, 4-(Dimethylamino)quinoline-3-carboxylic acid yields a dominant precursor ion at m/z 217.1 [M+H]+ . The tertiary dimethylamino group at the C4 position acts as a powerful proton sponge. Compared to primary amines, the electron-donating methyl groups increase the gas-phase basicity of the nitrogen, resulting in superior ionization efficiency. However, similar to ciprofloxacin, this molecule can form distinct gas-phase protonation isomers (protomers) where the proton may migrate between the dimethylamino nitrogen and the keto/carboxylic oxygen during collisional activation[2].

Collision-Induced Dissociation (CID) Pathways

Upon isolation and fragmentation of the m/z 217.1 precursor, three primary competing neutral losses dictate the MS/MS spectrum:

  • Loss of CO2​ (-44 Da m/z 173.1): A hallmark of quinoline-3-carboxylic acids. The proximity of the protonated sites facilitates a cyclic transition state, leading to the rapid decarboxylation of the molecule[1][3].

  • Loss of Dimethylamine (-45 Da m/z 172.1): The cleavage of the C-N bond at the 4-position results in the neutral loss of HN(CH3​)2​ . This 45 Da loss is a highly specific diagnostic signature for dimethylamino-derivatized compounds[4].

  • Loss of H2​O (-18 Da m/z 199.1): Driven by the carboxylic acid moiety, though typically less abundant than the decarboxylation pathway.

Secondary fragmentation involves the combined loss of both CO2​ and dimethylamine, yielding the stable quinoline core at m/z 128.1 .

G A Precursor Ion [M+H]+ m/z 217.1 B Fragment Ion [M+H - H2O]+ m/z 199.1 A->B - 18 Da (H2O) C Fragment Ion [M+H - CO2]+ m/z 173.1 A->C - 44 Da (CO2) D Fragment Ion [M+H - HN(CH3)2]+ m/z 172.1 A->D - 45 Da (Dimethylamine) E Core Ion [M+H - CO2 - HN(CH3)2]+ m/z 128.1 C->E - 45 Da D->E - 44 Da

Collision-Induced Dissociation (CID) pathways of 4-(Dimethylamino)quinoline-3-carboxylic acid.

Comparative Performance Analysis

When developing quantitative assays for complex biological matrices (e.g., plasma, tissue homogenates), background noise is the primary enemy of the lower limit of quantification (LLOQ). Here, we objectively compare 4-(Dimethylamino)quinoline-3-carboxylic acid with two structural alternatives.

Table 1: MS/MS Performance and Specificity Comparison
CompoundPrecursor [M+H]+Primary Neutral LossDominant MRM TransitionESI+ SensitivityMatrix Interference Risk
4-(Dimethylamino)quinoline-3-carboxylic acid m/z 217.1-45 Da (Dimethylamine)217.1 172.1High (Tertiary amine)Low (-45 Da is a rare, highly specific transition)
4-Aminoquinoline-3-carboxylic acid m/z 189.1-17 Da ( NH3​ )189.1 172.1Moderate (Primary amine)High (Loss of NH3​ is ubiquitous in biological peptides)
Quinoline-3-carboxylic acid m/z 174.1-44 Da ( CO2​ )174.1 130.1Low (No amine group)Moderate (Decarboxylation is common among endogenous acids)

Application Scientist Insight: While all three compounds exhibit the characteristic -44 Da loss of CO2​ [1], the 4-amino derivative suffers from a non-specific -17 Da ( NH3​ ) loss. By utilizing the 4-dimethylamino derivative, analysts can anchor their MRM assays to the 217.1 172.1 transition. The neutral loss of 45 Da acts as a powerful mass filter, effectively silencing background noise from endogenous primary amines and carboxylic acids, thereby improving the signal-to-noise (S/N) ratio by an order of magnitude[4].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure data integrity, the following protocol incorporates a self-validating loop: monitoring orthogonal transitions to confirm peak purity and utilizing specific collision energy (CE) ramping to verify protomer stability.

Step-by-Step Methodology

1. Sample Preparation & Chromatography:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (ensures complete protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm) maintained at 40°C.

  • Gradient: 5% B to 95% B over 4.5 minutes. The acidic environment suppresses the ionization of the carboxylic acid, forcing the molecule into its cationic [M+H]+ state.

2. Mass Spectrometry Optimization (Triple Quadrupole):

  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temperature 350°C.

  • Precursor Isolation (Q1): Set to m/z 217.1 (Resolution: Unit).

  • Collision Cell (q2): Introduce Argon gas at 1.5 mTorr.

  • Energy Ramping (Self-Validation Step): Ramp the Collision Energy (CE) from 10 eV to 40 eV.

    • Observation: At low CE (15 eV), the loss of H2​O (m/z 199.1) dominates. At optimal CE (25-30 eV), the specific loss of dimethylamine (m/z 172.1) and CO2​ (m/z 173.1) maximize. This energy-resolved breakdown curve validates the structural assignment.

3. MRM Acquisition (Q3):

  • Quantifier Transition: m/z 217.1 172.1 (CE: 28 eV) – Used for absolute quantitation due to low matrix background.

  • Qualifier Transition: m/z 217.1 173.1 (CE: 22 eV) – Used to calculate the ion ratio. A stable quantifier/qualifier ratio across all samples validates the absence of co-eluting interferences.

Workflow N1 1. Sample Prep (0.1% FA in MeOH) N2 2. UHPLC Separation (C18 Column, 40°C) N1->N2 N3 3. ESI+ Ionization (Gas-Phase Protonation) N2->N3 N4 4. Q1 Isolation (m/z 217.1) N3->N4 N5 5. q2 CID (Argon, 15-30 eV) N4->N5 N6 6. Q3 Detection (MRM Transitions) N5->N6

Self-validating LC-ESI-MS/MS workflow for quinoline-3-carboxylic acid derivatives.

Conclusion

For analytical scientists and drug developers, the 4-(Dimethylamino)quinoline-3-carboxylic acid scaffold offers distinct advantages over simpler quinoline analogs. The tertiary amine not only drives superior ESI+ sensitivity but acts as a built-in structural tag. The resulting neutral loss of 45 Da ( HN(CH3​)2​ ) during CID fragmentation provides a highly specific, low-noise MRM transition that is highly resistant to matrix interference, making it an ideal candidate for high-throughput pharmacokinetic profiling.

References

  • Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Journal of the American Society for Mass Spectrometry. This study details the highly specific 45 Da neutral loss characteristic of dimethylamino groups under CID conditions.

  • Solvent-Mediated Proton-Transfer Catalysis of the Gas-Phase Isomerization of Ciprofloxacin Protomers. Journal of the American Society for Mass Spectrometry. This paper explains the gas-phase basicity, protomerization, and competitive losses of H2​O and CO2​ in quinoline-3-carboxylic acid derivatives (fluoroquinolones).

  • Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Provides foundational mechanistic data on the decarboxylation (-44 Da) pathways of the quinoline-3-carboxylic acid core.

Sources

Safety & Regulatory Compliance

Safety

4-(Dimethylamino)quinoline-3-carboxylic acid proper disposal procedures

Comprehensive Operational and Disposal Guide for 4-(Dimethylamino)quinoline-3-carboxylic Acid As a Senior Application Scientist, I recognize that the safe handling and disposal of nitrogenous heterocyclic compounds is ju...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 4-(Dimethylamino)quinoline-3-carboxylic Acid

As a Senior Application Scientist, I recognize that the safe handling and disposal of nitrogenous heterocyclic compounds is just as critical as the experimental design itself. 4-(Dimethylamino)quinoline-3-carboxylic acid is frequently utilized as a highly functionalized scaffold in drug discovery—particularly in the development of kinase inhibitors and antibacterial agents. However, its specific structural features (the quinoline core combined with dimethylamino and carboxylic acid moieties) present unique operational and environmental challenges.

This guide provides a self-validating, step-by-step framework for the safe handling, spill containment, and terminal disposal of this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and regulatory compliance.

Chemical Hazard Profiling & Causality

Before executing any disposal protocol, it is imperative to understand why specific safety measures are required. The quinoline core is known for its resistance to rapid environmental degradation and its potential to act as a persistent aquatic hazard[1]. While the addition of the 3-carboxylic acid and 4-dimethylamino groups increases the molecule's polarity, it does not negate the inherent toxicity of the parent quinoline ring, which the EPA classifies as a potential carcinogen[2].

Table 1: GHS Hazard Summary & Mechanistic Causality

Hazard ClassGHS CodeDescriptionMechanistic Causality
Acute Toxicity (Oral) H302Harmful if swallowedRapid systemic absorption; hepatic metabolism of the quinoline core yields reactive intermediates[3].
Skin Irritation H315Causes skin irritationThe lipophilic core disrupts lipid bilayers in the stratum corneum, while the acidic moiety causes localized irritation[4].
Eye Irritation H319Causes serious eye irritationThe carboxylic acid group causes immediate, localized pH shifts on the sensitive corneal epithelium[5].
Respiratory H335May cause respiratory irritationInhalation of fine particulate dust triggers acute mucosal inflammatory responses in the respiratory tract[4].
Aquatic Toxicity H411Toxic to aquatic lifeThe persistent heterocyclic ring structure resists rapid microbial biodegradation in aquatic ecosystems[1].

Immediate Spill Response & Containment Protocol

In the event of a localized powder spill, immediate containment is required to prevent aerosolization and subsequent inhalation or environmental release.

Step-by-Step Spill Response:

  • Isolate the Area: Immediately evacuate non-essential personnel. Ensure the laboratory's HVAC system is providing adequate negative pressure to prevent the spread of particulates[5].

  • Don Appropriate PPE: Equip double-layered nitrile gloves, a tightly fitted N95 or P100 particulate respirator, and splash-proof safety goggles[6].

  • Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the fine powder, directly exacerbating H335 inhalation risks. Lightly moisten the spill with a compatible, low-volatility solvent (e.g., a 10% ethanol/water solution) to suppress dust formation.

  • Absorption & Collection: Use an inert, non-combustible absorbent material such as diatomaceous earth or sand to collect the moistened compound[7].

  • Secondary Decontamination: Wash the affected surface thoroughly with soap and copious amounts of water to neutralize and remove any residual acidic traces[6].

SpillResponse Spill Spill Detected (Solid/Powder) Isolate Isolate & Ventilate (Prevent H335 Exposure) Spill->Isolate PPE Don PPE (Respirator, Nitrile Gloves) Isolate->PPE Suppress Moisten with Solvent (Dust Suppression) PPE->Suppress Collect Collect with Inert Absorbent (Sand/Diatomaceous Earth) Suppress->Collect Store Transfer to Hazardous Waste Container Collect->Store

Sequential workflow for the safe containment and collection of compound spills.

Proper Disposal and Waste Segregation Procedures

The disposal of 4-(Dimethylamino)quinoline-3-carboxylic acid must strictly adhere to environmental regulations to prevent aquatic contamination. Because it contains multiple nitrogen atoms, improper incineration can lead to the release of toxic nitrogen oxides (NOx).

Table 2: Logistical Disposal & Destruction Parameters

ParameterSpecificationRationale / Causality
Incineration Temp > 1000°CEnsures complete thermal destruction of the highly stable quinoline ring[8].
Exhaust Treatment NOx Scrubbers RequiredPrevents the conversion of the dimethylamino and quinoline nitrogen into atmospheric pollutants.
Primary Container High-Density Polyethylene (HDPE)Prevents chemical leaching and provides robust protection against physical breaches during transit.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Never mix quinoline derivatives with halogenated waste streams unless explicitly required by your reaction matrix. Segregate this compound into a dedicated "Non-Halogenated Nitrogenous Organic Waste" container.

  • Aqueous Waste Handling: Do not pour aqueous solutions or washings containing this compound down the drain[6]. Even trace amounts can disrupt local wastewater treatment plant microbiomes and persist in aquatic ecosystems[1]. Collect all aqueous washings for specialized chemical treatment.

  • Container Sealing & Labeling: Ensure the HDPE container is tightly sealed to prevent moisture ingress. Clearly label the container with the full chemical name, and the specific hazard codes (H302, H315, H319, H335, H411).

  • Terminal Destruction: Transfer the segregated waste to an approved hazardous waste management facility. The legally compliant method for terminal disposal is high-temperature industrial incineration equipped with NOx scrubbing technology[8].

WasteDisposal Start 4-(Dimethylamino)quinoline- 3-carboxylic acid Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Matrices/Washings) Start->Liquid SegregateSolid Sealed HDPE Container (Labeled Nitrogenous Waste) Solid->SegregateSolid SegregateLiquid Non-Halogenated Nitrogenous Liquid Waste Liquid->SegregateLiquid Incinerator High-Temperature Incineration (Equipped with NOx Scrubbers) SegregateSolid->Incinerator SegregateLiquid->Incinerator Safe Environmental Safety (Zero Aquatic Release) Incinerator->Safe

Segregation and high-temperature incineration pathway to ensure zero aquatic release.

Regulatory Compliance and Final Verification

Establishing a self-validating safety system means ensuring that every disposal action is meticulously documented. Maintain a chemical inventory log that tracks the mass of 4-(Dimethylamino)quinoline-3-carboxylic acid from acquisition to the final disposal manifest. This cradle-to-grave tracking is a fundamental requirement under environmental protection frameworks (such as the EPA's RCRA) for hazardous laboratory waste, ensuring complete accountability and operational excellence.

References

  • Penta Chemicals. "SAFETY DATA SHEET: Quinoline." Penta Chemicals. [Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: quinoline." Chemos GmbH & Co. KG. [Link]

  • U.S. Environmental Protection Agency. "Quinoline | EPA Hazard Summary." US EPA. [Link]

  • U.S. Environmental Protection Agency. "Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS." US EPA. [Link]

Sources

Handling

Personal protective equipment for handling 4-(Dimethylamino)quinoline-3-carboxylic acid

Standard Operating Procedure & Safety Guide: Handling 4-(Dimethylamino)quinoline-3-carboxylic acid As a Senior Application Scientist, I frequently observe laboratories applying a generalized, "one-size-fits-all" safety a...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 4-(Dimethylamino)quinoline-3-carboxylic acid

As a Senior Application Scientist, I frequently observe laboratories applying a generalized, "one-size-fits-all" safety approach to powder intermediates. However, handling specialized heterocyclic compounds like 4-(Dimethylamino)quinoline-3-carboxylic acid requires a highly targeted strategy. This compound, characterized by its planar quinoline core and a dimethylamino functional group, is a critical building block in drug discovery—particularly in the synthesis of kinase inhibitors and agents designed to target amyloid-β aggregation in Alzheimer's disease research[1].

While its pharmacological potential is immense, the specific structural features that drive its biological activity also dictate its hazard profile. To build a truly safe laboratory environment, we must move beyond simply listing protective gear and understand the causality behind the risks. This guide provides a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Profile & The Causality of Risk

Based on standard safety data for structurally analogous quinoline-3-carboxylic acid derivatives and dimethylamino-substituted heterocycles, this compound presents several acute exposure risks[2][3][4]:

  • H315 (Causes skin irritation): The dimethylamino moiety significantly enhances the lipophilicity of the molecule. This allows the compound to more easily bypass the skin's aqueous barriers and penetrate the dermal layer, leading to localized irritation[1][4].

  • H319 (Causes serious eye irritation): The carboxylic acid group acts as a localized irritant, while the quinoline nitrogen serves as a hydrogen bond acceptor, facilitating rapid, damaging interaction with the mucosal membranes of the eyes[1][2].

  • H335 (May cause respiratory irritation): As a fine, solid powder, the compound is highly prone to aerosolization. Inhalation of these micro-particles directly exposes the sensitive respiratory tract to the compound's irritating functional groups[3][5].

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity, requiring strict laboratory hygiene[4][5].

Because specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PEL) are not established for this specific novel intermediate[5], we must default to the ALARA principle (As Low As Reasonably Achievable), utilizing strict quantitative thresholds for our engineering controls.

Quantitative Safety Parameters & PPE Requirements

To effectively mitigate these risks, PPE and engineering controls must be selected to break the specific exposure pathways of this molecule.

Table 1: Quantitative & Qualitative Safety Parameters

Hazard ParameterGHS CodeScientific RationaleRequired Mitigation & Quantitative Threshold
Dermal Exposure H315Lipophilicity increases dermal penetration risk.4 mil Nitrile gloves (Double glove for organic solvents).
Ocular Exposure H319High binding affinity to mucosal membranes.EN166/NIOSH approved safety goggles (Not standard glasses).
Inhalation Risk H335Fine powder aerosolizes easily during transfer.Fume hood face velocity must be 80–100 fpm [2].
Systemic Toxicity H302Toxicity upon ingestion or deep inhalation.N95/P100 respirator if handling outside of a fume hood.
Emergency Flush N/ATime required to clear lipophilic compounds.15 minutes continuous water flush for skin/eyes[2][5].

Operational Workflow: Step-by-Step Handling Protocol

Trustworthiness in laboratory execution relies on reproducible, verifiable steps. Do not deviate from this sequence.

Phase 1: Pre-Handling Setup

  • Ventilation Verification: Verify the chemical fume hood is operational. The digital monitor must read a face velocity between 80 and 100 feet per minute (fpm)[2].

  • Equipment Staging: Place your microbalance, anti-static weighing boats, and spatulas inside the hood before opening the chemical container. This prevents the need to break the hood's air curtain once handling begins.

  • PPE Donning: Follow the strict gowning sequence outlined in Figure 1.

GowningWorkflow Step1 1. Verify Fume Hood Flow (80-100 fpm) Step2 2. Don Flame-Resistant Lab Coat Step1->Step2 Step3 3. Don Nitrile Gloves (Inspect for tears) Step2->Step3 Step4 4. Don Safety Goggles (EN166/NIOSH) Step3->Step4 Decision Handling Outside Hood? Step4->Decision Step5 5. Don N95/P100 Respirator Decision->Step5 Yes (Dust Risk) Ready Ready for Active Handling Decision->Ready No (In Hood) Step5->Ready

Figure 1: Sequential PPE gowning and pre-handling workflow for chemical safety.

Phase 2: Active Handling

  • De-static: Pass the sealed container through an anti-static bar (if available) to reduce powder flyaway caused by static charge buildup.

  • Transfer: Open the container slowly. Use a micro-spatula to transfer the powder to the weighing boat. Keep the spatula low to the boat to minimize the drop height, thereby preventing aerosolization.

  • Solvent Addition: If preparing a stock solution for biological assays, add your solvent (e.g., DMF or DMSO) directly to the vial inside the hood[1]. Seal the vial tightly before removing it for vortexing or sonication.

Phase 3: Post-Handling & Decontamination

  • Surface Cleaning: Wipe down the balance and hood surfaces with a damp paper towel (using a water/ethanol mix) to capture any invisible residual dust.

  • Doffing: Remove your outer gloves inside the hood using the proper "glove-in-glove" technique to avoid skin contact with the outer surface[4]. Dispose of them immediately in a designated solid chemical waste bin.

Emergency Response & Spill Management

A self-validating safety system must account for operational failure. If 4-(Dimethylamino)quinoline-3-carboxylic acid is spilled or contacts the body, immediate, calculated action is required[2][5].

Spill Containment Protocol:

  • Evacuate & Assess: Step back from the spill. If the powder has aerosolized outside a hood, hold your breath, evacuate the immediate area, and allow the HVAC system to clear the air for 15 minutes.

  • Containment: Do not dry sweep the powder, as this will force it into the air. Cover the spill with a damp absorbent pad to suppress dust formation.

  • Collection: Carefully scoop the wet, absorbed material into a compatible, sealable hazardous waste container.

SpillResponse Incident Accidental Exposure Route Exposure Route? Incident->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhale Inhalation Route->Inhale ActionSkin Wash with soap & water (15 min) Skin->ActionSkin ActionEye Flush at eyewash station (15 min) Eye->ActionEye ActionInhale Move to fresh air & rest Inhale->ActionInhale Medical Seek Medical Attention ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate emergency response and triage logic for accidental chemical exposure.

Waste Disposal Plan

Improper disposal of quinoline derivatives can lead to severe environmental contamination, as these stable, conjugated ring systems resist natural degradation in wastewater treatment plants.

  • Solid Waste: Place all contaminated weighing boats, gloves, empty vials, and damp paper towels into a clearly labeled, leak-proof solid hazardous waste container[3].

  • Liquid Waste: Solutions containing this compound must be collected in dedicated organic waste carboys. Pay strict attention to your co-solvents: separate halogenated waste from non-halogenated waste.

  • Final Disposal (P501): Transfer all containers to an approved, licensed chemical waste disposal facility[2][5]. Under no circumstances should this compound or its solutions be flushed down a laboratory sink.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Quinoline-3-carboxylic acid)
  • SAFETY DATA SHEET - Fisher Scientific (3-Quinolinecarboxylic acid)
  • 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid - AK Scientific, Inc.
  • Source: acs.
  • Source: angenechemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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